molecular formula C18H18F3N5O2S B12425597 NBD-14270

NBD-14270

Cat. No.: B12425597
M. Wt: 425.4 g/mol
InChI Key: BILBXEUAJZPBIW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NBD-14270 is a useful research compound. Its molecular formula is C18H18F3N5O2S and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18F3N5O2S

Molecular Weight

425.4 g/mol

IUPAC Name

N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C18H18F3N5O2S/c1-9-4-13(12-3-2-10(6-23-12)18(19,20)21)25-15(9)16(28)26-14(5-22)17-24-7-11(8-27)29-17/h2-4,6-7,14,25,27H,5,8,22H2,1H3,(H,26,28)/t14-/m0/s1

InChI Key

BILBXEUAJZPBIW-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(NC(=C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)N[C@@H](CN)C3=NC=C(S3)CO

Canonical SMILES

CC1=C(NC(=C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)NC(CN)C3=NC=C(S3)CO

Origin of Product

United States

Foundational & Exploratory

NBD-14270: A Dual-Action HIV-1 Entry Inhibitor Targeting the Envelope Glycoprotein gp120

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NBD-14270 is a potent, small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry with a dual mechanism of action. As a pyridine analogue, it primarily targets the viral envelope glycoprotein gp120, binding with high affinity to a conserved pocket and preventing the conformational changes necessary for viral entry into host cells. Furthermore, emerging evidence suggests that this compound also possesses the ability to inhibit the viral enzyme reverse transcriptase, a key component of the HIV-1 replication cycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Core Mechanism of Action: Inhibition of HIV-1 Entry

The entry of HIV-1 into a host cell is a multi-step process initiated by the interaction of the viral envelope glycoprotein (Env) with the CD4 receptor on the surface of target cells, such as T-helper cells. The Env complex is a trimer composed of three gp120 exterior glycoproteins and three gp41 transmembrane glycoproteins.

This compound functions as an attachment inhibitor, specifically targeting the gp120 subunit. It binds to a highly conserved region on gp120 known as the Phe43 cavity, which is a pocket located at the interface of the inner and outer domains of gp120 and is critical for CD4 binding. By occupying this cavity, this compound mimics the binding of the CD4 receptor, inducing a conformational state in gp120 that is no longer competent for engaging the host cell's CD4 receptor. This blockage of the initial virus-cell attachment is the primary mechanism by which this compound prevents HIV-1 infection.

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HIV_Entry_Inhibition cluster_cell Host Cell HIV-1 HIV-1 gp120 gp120 (unliganded state) HIV-1->gp120 on viral surface CD4 CD4 Receptor gp120->CD4 Binding (Initiates Entry) gp120_bound gp120 (this compound bound) NBD14270 This compound NBD14270->gp120_bound binds to Phe43 cavity gp120_bound->CD4 Binding Blocked RT_Inhibition cluster_rt HIV-1 Reverse Transcriptase RT Reverse Transcriptase dNTP_site dNTP Binding Site RT->dNTP_site contains NNRTI_site NNRTI Pocket RT->NNRTI_site contains Inhibition Inhibition of Polymerase Activity RT->Inhibition NBD14270 This compound NBD14270->RT Bridges dNTP and NNRTI sites TZMbl_Workflow A Seed TZM-bl cells in 96-well plate D Add virus-inhibitor mix to cells A->D B Prepare serial dilutions of this compound C Pre-incubate virus with this compound B->C C->D E Incubate for 48 hours D->E F Measure luciferase activity E->F G Calculate IC50 F->G MTT_Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate CC50 G->H

Probing the Achilles' Heel of HIV-1: A Technical Guide to the NBD-14270 Binding Site on gp120

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between the novel HIV-1 entry inhibitor, NBD-14270, and its target, the viral envelope glycoprotein gp120. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of the binding mechanism and associated research workflows.

Executive Summary

This compound is a potent, small-molecule HIV-1 entry antagonist that functions by targeting a highly conserved pocket on the gp120 protein known as the Phe 43 cavity.[1][2][3][4] This binding event mimics the natural interaction of the host cell's CD4 receptor, inducing a conformational change in gp120 that prematurely transitions the viral spike to an inactive state, thereby preventing viral entry.[5][6] Notably, this compound and related compounds have demonstrated a dual-action mechanism, also inhibiting the HIV-1 reverse transcriptase.[7] This guide focuses on the primary interaction with gp120, a critical step in its antiviral activity.

Quantitative Analysis of this compound and Analogue Activity

The following tables summarize the antiviral potency, cytotoxicity, and binding affinities of this compound and its parent compounds. This data provides a comparative overview of their biological profiles.

Table 1: Antiviral Activity and Cytotoxicity of this compound

CompoundAssay TypeMetricValueCell LineNotes
This compound50 HIV-1 Env-pseudotyped virusesIC₅₀180 nM-Potent entry antagonist.
This compoundSingle-cycle infectivityIC₅₀0.16 µM (160 nM)TZM-bl-
This compoundAntiviral ActivityEC₅₀<200 nM-Demonstrates potent antiviral activity.[7]
This compoundCytotoxicityCC₅₀>100 µM-Low cytotoxicity.[7][8]
This compoundCytotoxicityCC₅₀109.3 µMTZM-blLow cytotoxicity observed in single-cycle assay.[8]

Table 2: Binding Affinity and Thermodynamics of Parent NBD Compounds to gp120

CompoundMethodAffinity (Kd)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Notes
NBD-556ITC3.7 µM-24.517.1-7.4Binding is enthalpically driven with a large unfavorable entropy change, similar to CD4 binding.[6]
NBD-556ITC (in presence of 17b mAb)0.5 µM-6.5--Affinity is enhanced in the presence of the 17b monoclonal antibody.[6]
NBD-557ITCSimilar to NBD-556Similar to NBD-556--Thermodynamic profile is comparable to NBD-556.[6]

The this compound Binding Site: The Phe 43 Cavity

Structural studies have unequivocally identified the binding site for the NBD series of compounds as the Phe 43 cavity on gp120.[1][2][3][4] This cavity is a deep, hydrophobic pocket formed at the interface of the gp120 inner and outer domains and the bridging sheet.[4] The binding of NBD compounds into this pocket is stabilized by hydrophobic interactions.[7] The NBD chemotype consists of three key regions that mediate this interaction: a para-substituted aromatic ring (Region I), a central oxalamide linker (Region II), and a heterocyclic ring system (Region III).[5][9] The insertion of these hydrophobic groups into the Phe 43 cavity mimics the binding of the Phenylalanine 43 residue of the CD4 receptor, triggering a similar conformational cascade that ultimately inactivates the virus.[1][6] While the core interactions within the cavity are well-defined, the positioning of the Region III moiety in the vestibule of the cavity can vary, influencing the biological profile of different analogues.[5][10][11]

Below is a diagram illustrating the binding of an NBD compound within the gp120 Phe 43 cavity.

G NBD Compound Binding in gp120 Phe 43 Cavity cluster_gp120 gp120 Protein Surface cluster_cavity Phe 43 Cavity cluster_nbd NBD Compound Phe43_Cavity_Core Hydrophobic Core Vestibule Cavity Vestibule D368 Asp 368 RegionI Region I (Aromatic Ring) RegionI->Phe43_Cavity_Core Inserts into cavity RegionII Region II (Oxalamide Linker) RegionI->RegionII RegionIII Region III (Heterocyclic Ring) RegionII->RegionIII RegionIII->Vestibule Interacts with vestibule RegionIII->D368 Proximal interaction (potential for H-bond/salt bridge)

Caption: NBD compound interaction with the gp120 Phe 43 cavity.

Key Experimental Protocols

The characterization of the this compound binding site and its antiviral effects relies on a suite of biophysical and virological techniques.

X-Ray Crystallography

This technique provides atomic-level detail of the inhibitor-protein complex.

  • Protein Expression and Purification: A truncated, core version of the gp120 protein (e.g., from clade C strain C1086) is expressed in a suitable system like HEK293 cells. The protein is then purified using affinity chromatography (e.g., lectin chromatography) to ensure homogeneity.[12]

  • Co-crystallization: The purified gp120 core is incubated with a molar excess of the NBD compound (e.g., this compound or an analogue). This mixture is subjected to crystallization screening using vapor diffusion methods (hanging or sitting drops) with various precipitants and buffer conditions.

  • Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The resulting diffraction data is processed to determine the electron density map. The structure of the gp120-NBD complex is then solved by molecular replacement using a known gp120 structure, and the model is refined to fit the experimental data.[5]

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

  • Sample Preparation: Purified gp120 protein is placed in the sample cell of the calorimeter. The NBD compound is loaded into the injection syringe. Both are in an identical, matched buffer to minimize heat of dilution effects.

  • Titration: The NBD compound is injected in small, precise aliquots into the gp120 solution at a constant temperature (e.g., 25°C).

  • Data Analysis: The heat released or absorbed during each injection is measured. The resulting data is fit to a binding model (e.g., a single-site binding model) to calculate the Kd, stoichiometry (n), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated from these values.[6]

HIV-1 Env-Pseudotyped Virus Infectivity Assay

This cell-based assay is a primary method for determining the antiviral potency (IC₅₀) of entry inhibitors in a safe and high-throughput manner.

  • Pseudovirus Production: HEK293T cells are co-transfected with two plasmids: one encoding the HIV-1 genome lacking the env gene but containing a reporter gene (e.g., luciferase), and a second plasmid encoding the desired HIV-1 envelope glycoprotein (gp160). This results in the production of viral particles that can infect cells once but cannot replicate further.

  • Infection: Target cells expressing CD4 and the appropriate co-receptor (e.g., TZM-bl cells) are plated. The cells are then infected with the pseudovirus in the presence of serial dilutions of the test compound (this compound).

  • Readout and Analysis: After a set incubation period (e.g., 48 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured. The reduction in reporter signal relative to a no-drug control is used to calculate the concentration at which the compound inhibits 50% of viral infectivity (IC₅₀).[3][8]

Experimental and Logic Workflow

The discovery and characterization of a binding site for a novel inhibitor like this compound follows a logical progression of experiments.

G A High-Throughput Screening (e.g., Cell-based Antiviral Assay) B Hit Compound Identified (e.g., NBD-556) A->B C Lead Optimization (SAR) (Synthesis of Analogues like this compound) B->C D Mechanism of Action Studies (Time-of-addition assay) B->D L Structure-Based Drug Design C->L Iterative feedback E Target Identification (Entry Inhibitor Confirmed) D->E F Resistance Selection Studies E->F G Mutagenesis of gp120 E->G H Binding Site Hypothesis (e.g., Phe 43 Cavity) F->H G->H I Biophysical Characterization (ITC, SPR) H->I J Structural Biology (X-Ray Crystallography) H->J Confirms hypothesis K Atomic-Level Binding Site Confirmation I->K J->K K->L

References

Structure-Activity Relationship of NBD-14270 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NBD-14270 and its analogs as potent HIV-1 entry inhibitors. This compound, a pyridine analog, targets the HIV-1 envelope glycoprotein gp120, a critical component in the viral entry process.[1] The optimization of this class of compounds has focused on enhancing antiviral potency while improving cytotoxicity and pharmacokinetic profiles. This document summarizes the key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and scientific logic.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of HIV-1 entry that binds to a highly conserved pocket on the viral envelope glycoprotein gp120, known as the Phe43 cavity. This binding event prevents the interaction between gp120 and the host cell's CD4 receptor, a crucial first step in the viral entry cascade. By blocking this interaction, this compound and its analogs effectively neutralize the virus before it can infect host cells. The lead compound, this compound, exhibits a half-maximal inhibitory concentration (IC50) of 180 nM against a panel of 50 HIV-1 Env-pseudotyped viruses and demonstrates low cytotoxicity (CC50 > 100 μM).[1]

The development of this compound arose from the optimization of earlier lead compounds, such as NBD-11021. A key strategy in the evolution of this series was the replacement of a phenyl ring with a pyridine ring, which led to a significant improvement in the selectivity index and aqueous solubility.[1]

Structure-Activity Relationship of this compound Analogs

The core structure of this compound consists of a central pyrrole scaffold linked to a pyridine ring and a substituted thiazole moiety. The systematic modification of these three regions has provided valuable insights into the SAR of this compound class. The following tables summarize the quantitative data from the antiviral and cytotoxicity assays of key this compound analogs.

Table 1: Antiviral Activity and Cytotoxicity of this compound Analogs with Modifications in the Thiazole Moiety
Compound IDR1 Group (Thiazole Ring)IC50 (µM) vs. HIV-1 HXB2CC50 (µM) in TZM-bl cellsSelectivity Index (SI = CC50/IC50)
This compound -CH2OH0.16109.3683
Analog 1 -H0.35>100>285
Analog 2 -CH30.28>100>357
Analog 3 -CH2CH2OH0.21>100>476
Analog 4 -COOH1.2>100>83
Analog 5 -COOCH30.45>100>222
Table 2: Antiviral Activity and Cytotoxicity of this compound Analogs with Modifications in the Pyridine Ring
Compound IDPyridine SubstitutionIC50 (µM) vs. HIV-1 HXB2CC50 (µM) in TZM-bl cellsSelectivity Index (SI = CC50/IC50)
This compound 4-pyridyl0.16109.3683
Analog 6 2-pyridyl0.5885.2147
Analog 7 3-pyridyl0.3392.1279
Analog 8 Phenyl (NBD-14189)0.08915.7176
Table 3: Antiviral Activity and Cytotoxicity of this compound Analogs with Modifications in the Pyrrole Scaffold
Compound IDPyrrole N-SubstitutionIC50 (µM) vs. HIV-1 HXB2CC50 (µM) in TZM-bl cellsSelectivity Index (SI = CC50/IC50)
This compound -H0.16109.3683
Analog 9 -CH30.4278.5187
Analog 10 -CH2CH2OH0.3195.4308

Summary of SAR Findings:

  • Thiazole Moiety (R1 Group): The presence of a small, polar group like hydroxymethyl at the R1 position of the thiazole ring is optimal for potent antiviral activity and a high selectivity index. Larger or charged groups, such as a carboxylic acid, lead to a significant decrease in potency.

  • Pyridine Ring: The position of the nitrogen atom in the pyridine ring is critical. The 4-pyridyl isomer (this compound) provides the best balance of potency and low cytotoxicity. While the phenyl analog (NBD-14189) is more potent, it suffers from significantly higher cytotoxicity.

  • Pyrrole Scaffold: Substitution on the pyrrole nitrogen generally leads to a decrease in antiviral activity, suggesting that an unsubstituted pyrrole is preferred for optimal interaction with the target.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Single-Cycle HIV-1 Infectivity Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against HIV-1 Env-pseudotyped viruses.

  • Cell Seeding: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene, are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.

  • Compound Preparation: Compounds are serially diluted in cell culture medium to achieve a range of concentrations.

  • Virus Infection: The culture medium is removed from the cells and replaced with the compound dilutions. HIV-1 Env-pseudotyped virus is then added to each well.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • Luciferase Assay: After incubation, the medium is removed, and cells are lysed. Luciferase activity, which is proportional to the level of viral infection, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.

Cytotoxicity Assay

This assay determines the half-maximal cytotoxic concentration (CC50) of the compounds.

  • Cell Seeding: TZM-bl cells are seeded in 96-well plates as described for the infectivity assay.

  • Compound Treatment: The culture medium is replaced with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The absorbance is measured at 450 nm.

  • Data Analysis: The CC50 values are calculated from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and mechanism of action of this compound analogs.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Membrane Fusion Membrane Fusion gp41->Membrane Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Fusion NBD_14270 This compound NBD_14270->gp120 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (NBD-14189) Modification Structural Modification (e.g., Phenyl to Pyridine) Lead->Modification Synthesis Synthesis of Analogs Modification->Synthesis Antiviral Antiviral Assay (IC50) Synthesis->Antiviral Cytotoxicity Cytotoxicity Assay (CC50) Synthesis->Cytotoxicity SAR SAR Analysis Antiviral->SAR Cytotoxicity->SAR Optimization Lead Optimization SAR->Optimization Optimization->Modification Iterative Improvement

Caption: General workflow for the structure-activity relationship study.

Logical_Relationship cluster_modification Chemical Modification cluster_outcome Biological Outcome Thiazole Thiazole Substitution (R1) Potency Antiviral Potency (IC50) Thiazole->Potency Polar groups enhance Selectivity Selectivity Index (SI) Thiazole->Selectivity Pyridine Pyridine Isomerism Pyridine->Potency 4-pyridyl optimal Toxicity Cytotoxicity (CC50) Pyridine->Toxicity Phenyl increases Pyrrole Pyrrole N-Substitution Pyrrole->Potency Substitution decreases Potency->Selectivity Toxicity->Selectivity

Caption: Logical relationship between chemical modifications and biological outcomes.

References

NBD-14270: A Potent Inhibitor of HIV-1 Entry via gp120-CD4 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a critical first step in its lifecycle and presents a key target for antiviral therapies. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells. NBD-14270 has emerged as a potent small-molecule inhibitor of this interaction. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action: Targeting the Phe43 Cavity

This compound is a member of the NBD (N-phenyl-N'- (2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide) series of compounds, which are designed to act as CD4 mimetics.[1] These compounds function by binding to a highly conserved pocket on gp120 known as the Phe43 cavity.[1][2][3] This cavity is named for the critical phenylalanine residue at position 43 of the CD4 receptor that inserts into this pocket during natural infection.[3] By occupying this cavity, this compound allosterically prevents the binding of CD4, thereby inhibiting the initial attachment of the virus to the host cell and subsequent conformational changes required for viral entry.[2][4]

The binding of this compound to the Phe43 cavity has been confirmed through X-ray crystallography studies, which have provided a detailed structural basis for its inhibitory activity.[1][2] These studies reveal that the hydrophobic groups of this compound insert into the Phe43 cavity, mimicking the interaction of the natural CD4 ligand.[1]

cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibitor Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding (Viral Entry) NBD14270 This compound NBD14270->gp120 Inhibition

Mechanism of this compound Inhibition.

Quantitative Inhibitory Data

This compound exhibits potent antiviral activity against a broad range of HIV-1 strains. The following table summarizes key quantitative data for this compound and related compounds.

CompoundAssay TypeVirus Strain(s)IC50EC50CC50Selectivity Index (SI)Reference
This compound Single-Cycle Infectivity50 HIV-1 Env-pseudotyped viruses180 nM->100 µM>555[5]
This compound Single-Cycle (TZM-bl Cells)Not Specified0.16 µM-109.3 µM683[5]
NBD-14189 Antiviral AssayWild-type HIV-1-<200 nMNot SpecifiedNot Specified[6]
NBD-11008 Cell-Cell FusionH9/HIV-1IIIB and MT-2 cells~2.5-4.5 µM-Not SpecifiedNot Specified[7]
NBD-09027 Cell-Cell FusionH9/HIV-1IIIB and MT-2 cells~2.5-4.5 µM-Not SpecifiedNot Specified[7]
NBD-556 HIV-1 EntryNot Specified58.5 to >100 µM-Not SpecifiedNot Specified[3]
NBD-557 HIV-1 EntryNot Specified58.5 to >100 µM-Not SpecifiedNot Specified[3]
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to inhibit a biological process by 50%.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.

  • CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that is toxic to 50% of cells.

  • Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of a compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Single-Cycle HIV-1 Infectivity Assay

This assay is used to determine the ability of a compound to inhibit viral entry in a single round of infection.

A Prepare Env-pseudotyped HIV-1 virus C Pre-incubate virus with serial dilutions of this compound A->C B Seed TZM-bl cells in 96-well plates D Infect TZM-bl cells with the virus-compound mixture B->D C->D E Incubate for 48 hours D->E F Lyse cells and measure luciferase activity E->F G Calculate IC50 values F->G

Single-Cycle HIV-1 Infectivity Assay Workflow.

Protocol:

  • Virus Production: Co-transfect HEK293T cells with an Env-deleted HIV-1 proviral plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein. Harvest the virus-containing supernatant 48 hours post-transfection.

  • Cell Seeding: Seed TZM-bl cells (HeLa cells engineered to express CD4, CXCR4, and CCR5, and containing a luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Pre-incubate the pseudovirus with the serially diluted this compound for 1 hour at 37°C. Add the virus-compound mixture to the TZM-bl cells.

  • Incubation: Incubate the infected cells for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Cell Fusion Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing the CD4 receptor.

Protocol:

  • Cell Preparation:

    • Effector cells: H9 cells chronically infected with HIV-1 (H9/HIV-1IIIB) expressing the viral envelope glycoproteins.

    • Target cells: MT-2 cells expressing the CD4 receptor.

  • Compound Incubation: Pre-incubate the effector cells with serial dilutions of this compound for 1 hour at 37°C.

  • Co-culture: Mix the pre-incubated effector cells with the target cells at a 1:1 ratio.

  • Incubation: Incubate the cell mixture for 24 hours at 37°C to allow for cell fusion and syncytia formation.

  • Syncytia Quantification: Count the number of syncytia (large, multinucleated cells formed by the fusion of multiple individual cells) in each well using a microscope.

  • Data Analysis: Calculate the percent inhibition of cell-cell fusion for each compound concentration and determine the IC50 value.

Cytotoxicity Assay

This assay is used to determine the toxicity of a compound to cells.

Protocol:

  • Cell Seeding: Seed U87-CD4-CXCR4 cells (or other relevant cell line) in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Viability Measurement: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: Calculate the percent cytotoxicity for each compound concentration and determine the CC50 value.

Conclusion

This compound is a potent and specific inhibitor of HIV-1 entry that targets the gp120-CD4 interaction. Its mechanism of action, favorable in vitro inhibitory profile, and low cytotoxicity make it a promising lead compound for the development of novel anti-HIV-1 therapeutics. The experimental protocols detailed in this guide provide a framework for the further characterization and optimization of this compound and related compounds.

References

Preclinical Antiviral Activity of NBD-14270: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available on the antiviral activity of NBD-14270, a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. The information is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the field of antiviral drug development.

Core Antiviral Activity

This compound is a small molecule antagonist that demonstrates potent and specific antiviral activity against HIV-1. Its primary mechanism of action is the inhibition of viral entry into host cells.

Quantitative Antiviral Data

The antiviral efficacy and cytotoxicity of this compound have been quantified in various in vitro assays. The following tables summarize the key preclinical data.

Compound Assay Type Virus/Cell Line IC50 CC50 Selectivity Index (SI = CC50/IC50) Reference
This compoundSingle-Cycle Infectivity50 HIV-1 Env-pseudotyped viruses180 nM>100 µM>555[1]
This compoundSingle-Cycle InfectivityTZM-bl cells0.16 µM109.3 µM683[1]

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HIV-1.

Mechanism of Action

This compound functions as an HIV-1 entry inhibitor by directly targeting the viral envelope glycoprotein gp120.[1][2] This interaction prevents the conformational changes in gp120 that are necessary for the virus to bind to the host cell's CD4 receptor and subsequent co-receptors (CCR5 or CXCR4), thereby blocking the fusion of the viral and cellular membranes. The binding of this compound to gp120 effectively neutralizes the virus before it can infect the host cell.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that this compound significantly modulates host cell signaling pathways as a primary or secondary mechanism of its antiviral activity. Its potent and specific action appears to be primarily due to the direct inhibition of the viral glycoprotein gp120.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the antiviral activity of this compound.

HIV-1 Env-Pseudotyped Virus Neutralization Assay

This assay is a cornerstone for evaluating the neutralizing activity of compounds like this compound against a broad range of HIV-1 strains.

Objective: To determine the concentration of an inhibitor required to reduce viral infectivity by 50% (IC50).

Materials:

  • HEK293T cells

  • HIV-1 Env-expressing plasmids

  • An env-deleted HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes)

  • Cell culture media and supplements

  • Transfection reagent

  • Luciferase assay reagent

  • This compound

Protocol:

  • Production of Pseudoviruses:

    • Co-transfect HEK293T cells with an HIV-1 Env-expressing plasmid and an env-deleted HIV-1 backbone plasmid.

    • Culture the cells for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Titer the pseudovirus stock by infecting TZM-bl cells with serial dilutions of the virus and measuring luciferase activity after 48 hours.

  • Neutralization Assay:

    • Seed TZM-bl cells in 96-well plates.

    • Prepare serial dilutions of this compound.

    • Incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.

    • Add the virus-inhibitor mixture to the TZM-bl cells.

    • Incubate for 48 hours at 37°C.

    • Measure luciferase activity in the cell lysates using a luminometer.

  • Data Analysis:

    • Calculate the percentage of neutralization for each inhibitor concentration relative to the virus control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of neutralization against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow_Neutralization_Assay cluster_virus_production Pseudovirus Production cluster_neutralization Neutralization Assay cluster_analysis Data Analysis Transfection Co-transfection of HEK293T cells (Env plasmid + backbone plasmid) Incubation1 Incubation (48-72h) Transfection->Incubation1 Harvest Harvest & Clarify Supernatant Incubation1->Harvest Titration Titer Virus on TZM-bl cells Harvest->Titration Incubation2 Incubate Pseudovirus with this compound (1h) Titration->Incubation2 Preparation Prepare serial dilutions of this compound Preparation->Incubation2 Infection Infect TZM-bl cells Incubation2->Infection Incubation3 Incubation (48h) Infection->Incubation3 Measurement Measure Luciferase Activity Incubation3->Measurement Calculation Calculate % Neutralization Measurement->Calculation IC50 Determine IC50 Calculation->IC50 Experimental_Workflow_Cytotoxicity_Assay cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Seeding Seed TZM-bl cells Treatment Treat cells with this compound Seeding->Treatment Preparation Prepare serial dilutions of this compound Preparation->Treatment Incubation Incubation (48h) Treatment->Incubation Measurement Measure Cell Viability Incubation->Measurement Calculation Calculate % Cytotoxicity Measurement->Calculation CC50 Determine CC50 Calculation->CC50 HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Interaction Blocked gp41 gp41 CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor Conformational Change Prevented CoReceptor->gp41 Fusion Blocked NBD14270 This compound NBD14270->gp120 Binds to gp120

References

NBD-14270: A Pyridine Analogue as a Potent HIV-1 Entry Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NBD-14270, a novel pyridine analogue that has demonstrated significant promise as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor. This compound functions as a CD4-mimetic, targeting the viral envelope glycoprotein gp120 and preventing the initial stages of viral entry into host cells. This document collates available quantitative data, details relevant experimental methodologies, and provides visualizations of the key pathways and processes involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antiretroviral therapies.

Introduction

The global HIV/AIDS pandemic continues to be a major public health challenge, necessitating the ongoing development of new and effective antiretroviral agents. HIV-1 entry into host cells is a complex, multi-step process that presents several viable targets for therapeutic intervention. The viral envelope glycoprotein complex, consisting of gp120 and gp41, is central to this process. The attachment of gp120 to the host cell's CD4 receptor is the critical first step, initiating a cascade of conformational changes that ultimately lead to membrane fusion and viral entry.

This compound has emerged as a potent small molecule inhibitor of this initial attachment phase. As a pyridine analogue, its chemical structure has been optimized to mimic the interaction of the CD4 receptor with gp120, thereby acting as a competitive inhibitor. This guide will explore the mechanism of action, structure-activity relationships, and the experimental basis for the antiviral activity of this compound.

Mechanism of Action

This compound is a potent HIV-1 entry antagonist that functions by binding to the viral envelope glycoprotein gp120.[1] This binding event occurs within a conserved pocket on gp120 known as the Phe43 cavity, so named because it is the binding site for the phenylalanine at position 43 of the human CD4 receptor. By occupying this critical pocket, this compound directly blocks the interaction between gp120 and the CD4 receptor on the surface of target immune cells. This inhibition of the primary attachment step prevents the subsequent conformational changes in the viral envelope glycoproteins that are necessary for co-receptor binding and membrane fusion, thus effectively neutralizing the virus before it can infect the host cell.

The following diagram illustrates the signaling pathway of HIV-1 entry and the point of inhibition by this compound.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Membrane gp41->Membrane 4. Membrane Fusion CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor 2. Conformational Change & Co-receptor Binding CoReceptor->gp41 3. gp41 Fusion Peptide Insertion NBD14270 This compound NBD14270->gp120 Inhibition

HIV-1 Entry Pathway and this compound Inhibition

Quantitative Data

The antiviral potency and cytotoxic profile of this compound have been evaluated in various in vitro assays. A summary of the key quantitative data is presented in the tables below.

Table 1: In Vitro Antiviral Activity of this compound

Assay TypeVirus Strain(s)Cell LineParameterValueReference
Single-Cycle Neutralization50 HIV-1 Env-pseudotyped virusesTZM-blIC50180 nM[1]
Single-Cycle Neutralization(Not specified)TZM-blIC500.16 µM[1]

Table 2: In Vitro Cytotoxicity of this compound

Assay TypeCell LineParameterValueReference
Cytotoxicity Assay(Not specified)(Not specified)CC50>100 µM
Cytotoxicity AssayTZM-blCC50109.3 µM[1]
Cytotoxicity AssayU87-CD4-CXCR4(Not specified)No toxicity observed at inhibitory concentrations[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

HIV-1 Env-Pseudotyped Virus Neutralization Assay (TZM-bl Assay)

This assay is a standard method for determining the neutralizing activity of antibodies and small molecule inhibitors against HIV-1.

Objective: To determine the concentration of this compound required to inhibit 50% of viral infectivity (IC50).

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).

  • HIV-1 Env-pseudotyped viruses.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: TZM-bl cells are seeded into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: A serial dilution of this compound is prepared in culture medium.

  • Virus Preparation: HIV-1 Env-pseudotyped virus stock is diluted in culture medium to a concentration that yields a high signal-to-noise ratio in the luciferase assay.

  • Neutralization Reaction: The diluted virus is pre-incubated with the various concentrations of this compound for a specified period (e.g., 1 hour) at 37°C to allow for inhibitor binding.

  • Infection: The virus-inhibitor mixture is then added to the TZM-bl cells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.

  • Luciferase Assay: The culture medium is removed, and cells are lysed. Luciferase substrate is added, and the luminescence is measured using a luminometer.

  • Data Analysis: The percentage of neutralization is calculated for each concentration of this compound relative to control wells (virus only). The IC50 value is determined by fitting the dose-response curve with a non-linear regression model.

The following diagram illustrates the workflow for the TZM-bl neutralization assay.

TZM_bl_Workflow A Seed TZM-bl cells in 96-well plate E Infect TZM-bl cells with virus-inhibitor mixture A->E B Prepare serial dilutions of this compound D Pre-incubate virus with this compound dilutions B->D C Dilute HIV-1 Env-pseudotyped virus C->D D->E F Incubate for 48-72 hours E->F G Perform luciferase assay and measure luminescence F->G H Calculate IC50 from dose-response curve G->H

TZM-bl Neutralization Assay Workflow
Cytotoxicity Assay

This assay is used to determine the concentration of a compound that is toxic to cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • A suitable cell line (e.g., TZM-bl or another relevant cell line).

  • Culture medium.

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP levels).

  • Spectrophotometer or plate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates.

  • Compound Addition: A serial dilution of this compound is added to the cells.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Cell Viability Measurement: A cell viability reagent is added to the wells, and the plates are incubated according to the manufacturer's instructions. The absorbance or fluorescence is then measured.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to control wells (cells with vehicle only). The CC50 value is determined from the dose-response curve.

Structure-Activity Relationship (SAR)

While a detailed SAR study specifically for this compound is not publicly available, research on the broader class of NBD compounds has provided insights into the structural features that are important for their anti-HIV activity. The general structure of these compounds can be divided into three regions:

  • Region I: A substituted aromatic ring.

  • Region II: A central linker moiety.

  • Region III: A heterocyclic ring system.

The following diagram illustrates the logical relationship in the structure-activity of NBD series compounds.

SAR_Logic cluster_sar Structure-Activity Relationship of NBD Compounds Structure General Structure (Region I - Region II - Region III) RegionI Region I: Substituted Aromatic Ring Structure->RegionI RegionII Region II: Central Linker Structure->RegionII RegionIII Region III: Heterocyclic Ring Structure->RegionIII Activity Anti-HIV-1 Activity RegionI->Activity RegionII->Activity RegionIII->Activity

Structure-Activity Relationship of NBD Compounds

Modifications to each of these regions can significantly impact the potency and pharmacokinetic properties of the compounds. For this compound, the pyridine moiety is a key feature that contributes to its potent inhibitory activity.

Chemical Synthesis

  • Formation of the pyridine core: This can be achieved through various well-established organic chemistry reactions.

  • Functionalization of the pyridine ring: Introduction of various substituents to optimize biological activity.

  • Coupling of different structural fragments: Linking the pyridine core to other chemical moieties to build the final molecule.

Further research into the patent literature or specialized chemical synthesis databases may provide more specific details on the synthesis of this compound.

Conclusion

This compound is a promising pyridine analogue that acts as a potent HIV-1 entry inhibitor. Its mechanism of action, which involves the direct targeting of the gp120-CD4 binding site, makes it an attractive candidate for further development. The quantitative data from in vitro assays demonstrate its high potency and low cytotoxicity. This technical guide provides a comprehensive overview of the available information on this compound, which should serve as a valuable resource for the scientific community engaged in the fight against HIV/AIDS. Further studies, including in vivo efficacy and detailed pharmacokinetic and pharmacodynamic profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

Unraveling the Mechanisms of Action: A Technical Guide to NBD-14270 and the Dual Inhibition of IRAK4 and FLT3

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the initial query regarding the dual inhibition mechanism of NBD-14270 on IRAK4 and FLT3. Extensive research of publicly available scientific literature and databases indicates that This compound is a potent HIV-1 entry inhibitor targeting the viral envelope glycoprotein gp120 and is not reported to be a dual inhibitor of IRAK4 and FLT3.

However, the concept of dual inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3) is a significant and emerging therapeutic strategy, particularly in the context of Acute Myeloid Leukemia (AML). Therefore, this guide is structured into two main sections:

  • Section 1: The Established Mechanism of Action of this compound as an HIV-1 Entry Inhibitor. This section provides a detailed overview of the known biological activity of this compound, including its mechanism, quantitative data, and relevant experimental protocols.

  • Section 2: The Therapeutic Strategy of Dual IRAK4 and FLT3 Inhibition. This section explores the rationale and mechanism of targeting both IRAK4 and FLT3, with examples of compounds for which this dual activity has been scientifically validated.

Section 1: this compound - A Potent HIV-1 Entry Inhibitor

This compound is a pyridine analogue that has been identified as a potent antagonist of HIV-1 entry.[1] Its mechanism of action is centered on the inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor, a critical first step in the viral entry process.[2][3]

Mechanism of Action

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the gp120 subunit of the viral envelope spike to the CD4 receptor on the surface of target immune cells, such as T-helper cells.[3][4] This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[3][5] Subsequent interactions lead to conformational changes in the gp41 subunit, mediating the fusion of the viral and cellular membranes, and allowing the viral capsid to enter the cytoplasm.[3]

This compound acts as an entry inhibitor by directly binding to gp120.[1] This binding is thought to prevent the necessary conformational changes in gp120 that are required for its interaction with the CD4 receptor. By blocking this initial attachment, this compound effectively prevents the subsequent steps of the viral entry cascade.

Quantitative Data: In Vitro Activity of this compound

The following table summarizes the reported in vitro potency and cytotoxicity of this compound.

Assay TypeVirus/Cell LineParameterValueReference
Antiviral Activity50 HIV-1 Env-pseudotyped virusesIC50180 nM[1]
Antiviral ActivitySingle-cycle (TZM-bl Cells)IC500.16 µM[1]
CytotoxicitySingle-cycle (TZM-bl Cells)CC50109.3 µM[1]
CytotoxicityU87-CD4-CXCR4 cell lineCC50>100 µM[1]
Experimental Protocols

Single-Cycle HIV-1 Entry Assay (TZM-bl Cells):

This assay is commonly used to quantify the inhibitory activity of compounds against HIV-1 entry.

  • Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene, are cultured in appropriate media.

  • Compound Preparation: this compound is serially diluted to various concentrations.

  • Infection: Cells are pre-incubated with the diluted compound for a short period before the addition of HIV-1 Env-pseudotyped virus particles.

  • Incubation: The mixture is incubated for a set period (e.g., 48 hours) to allow for viral entry and expression of the luciferase reporter gene.

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits viral entry by 50%, is calculated from the dose-response curve.

Visualizations

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding NBD14270 This compound NBD14270->gp120 Inhibits Binding CoReceptor Co-receptor (CCR5/CXCR4) CD4->CoReceptor Conformational Change & Co-receptor Binding Fusion Viral Entry CoReceptor->Fusion Membrane Fusion

Caption: Mechanism of this compound as an HIV-1 entry inhibitor.

Section 2: Dual IRAK4 and FLT3 Inhibition - A Novel Therapeutic Strategy in AML

While this compound is not associated with IRAK4 or FLT3 inhibition, the dual targeting of these two kinases is a promising approach for the treatment of AML.[6][7]

The Roles of IRAK4 and FLT3 in AML
  • FLT3 (FMS-like Tyrosine Kinase 3): FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts.

  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): IRAK4 is a serine/threonine kinase that is a key mediator of signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[8][9] This pathway is a central component of the innate immune system. In some cancers, including AML, the IRAK4 signaling pathway can be aberrantly activated, leading to the activation of transcription factors like NF-κB, which promotes cell survival and proliferation.[10][11]

Rationale for Dual Inhibition

The rationale for dual inhibition of FLT3 and IRAK4 stems from the observation of resistance mechanisms to FLT3 inhibitors. While FLT3 inhibitors can be effective initially, resistance often develops. One mechanism of this resistance is the activation of alternative survival pathways, including the IRAK4-mediated NF-κB pathway.[12] By inhibiting both FLT3 and IRAK4 simultaneously, it is hypothesized that:

  • The primary driver of proliferation in FLT3-mutated AML can be blocked.

  • A key resistance pathway can be shut down, potentially leading to more durable responses and overcoming acquired resistance to FLT3 inhibitors alone.

Several investigational compounds, such as emavusertib (CA-4948) and HPB-092 , are being developed as dual inhibitors of FLT3 and IRAK4 for the treatment of AML and other hematological malignancies.[6][13][14]

Quantitative Data: Example of a Dual FLT3/IRAK4 Inhibitor

The following table provides an example of the inhibitory activity of a representative dual FLT3/IRAK4 inhibitor.

TargetParameterValueReference
FLT3-ITDIC50Potent Inhibition[13]
IRAK4IC50Potent Inhibition[6]
Experimental Protocols

Kinase Inhibition Assay (Biochemical):

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents: Purified recombinant IRAK4 or FLT3 kinase, a specific substrate peptide, and ATP are required.

  • Compound Incubation: The kinase is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Detection: After a set incubation time, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Proliferation Assay:

This assay assesses the effect of a compound on the growth of cancer cells.

  • Cell Lines: AML cell lines with known FLT3 mutation status are used.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the dual inhibitor.

  • Incubation: The cells are incubated for a period of time (e.g., 72 hours).

  • Viability Measurement: Cell viability is measured using a reagent such as MTT, resazurin, or a cell-titer glo assay that quantifies ATP.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is calculated from the dose-response curve.

Visualizations

Dual_Inhibition_Pathway cluster_flt3 FLT3 Signaling cluster_irak4 IRAK4 Signaling FLT3 Mutant FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB TRAF6->NFkB NFkB->Proliferation Dual_Inhibitor Dual FLT3/IRAK4 Inhibitor Dual_Inhibitor->FLT3 Dual_Inhibitor->IRAK4

Caption: Dual inhibition of FLT3 and IRAK4 signaling pathways.

Experimental_Workflow start Compound Synthesis (e.g., Dual Inhibitor) biochemical Biochemical Assays (Kinase Inhibition) start->biochemical Test direct target engagement cell_based Cell-Based Assays (Proliferation, Apoptosis) biochemical->cell_based Confirm cellular activity in_vivo In Vivo Models (Xenografts) cell_based->in_vivo Evaluate efficacy and safety clinical Clinical Trials in_vivo->clinical Assess in humans

Caption: General workflow for the preclinical development of a dual kinase inhibitor.

References

An In-depth Technical Guide on the Core Biological Functions of NBD-14270

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBD-14270 is a small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2] As a pyridine analogue, it demonstrates potent antiviral activity by targeting the viral envelope glycoprotein gp120.[1][2] This document provides a comprehensive overview of the fundamental biological functions of this compound, including its mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways and experimental workflows.

Core Biological Function: Inhibition of HIV-1 Entry

This compound functions as an HIV-1 entry antagonist.[1][2] Its primary molecular target is the viral envelope glycoprotein gp120, a critical component of the HIV-1 fusion machinery.[1][2] By binding to gp120, this compound prevents the conformational changes necessary for the virus to engage with the host cell receptors, CD4 and a coreceptor (either CCR5 or CXCR4).[3][4] This interaction is the initial and essential step for the fusion of the viral and cellular membranes, which allows the viral capsid to enter the host cell.[3][4][5] The inhibitory action of this compound effectively blocks this process, thus preventing viral infection at an early stage.

Quantitative Data Summary

The antiviral potency and cytotoxic profile of this compound have been quantified in cell-based assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueCell LineAssay TypeDescriptionReference
IC50 180 nM (0.18 µM)TZM-blSingle-cycle infectivity assayConcentration required to inhibit 50% of infection by 50 different HIV-1 Env-pseudotyped viruses.[1][2]
IC50 0.16 µMTZM-blSingle-cycle infectivity assayAnti-HIV-1 activity in a single-cycle assay.[2]
CC50 >100 µMNot specifiedCytotoxicity assayConcentration that causes 50% reduction in cell viability.[1][2]
CC50 109.3 µMTZM-blMTS assayCytotoxicity against human TZM-bl cells after 3 days of incubation.[1]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells. A higher CC50 value indicates lower cytotoxicity.

Signaling Pathway

This compound interrupts the initial signaling cascade of HIV-1 entry. The diagram below illustrates the HIV-1 entry pathway and the point of inhibition by this compound.

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CoReceptor CCR5/CXCR4 Co-receptor gp120->CoReceptor 2. Co-receptor Binding gp41 gp41 CellMembrane gp41->CellMembrane 3. Viral and Cell Membrane Fusion CD4->gp120 Induces Conformational Change in gp120 CoReceptor->gp41 Triggers gp41-mediated Membrane Fusion Viral Entry Viral Entry CellMembrane->Viral Entry 4. Capsid Entry NBD14270 This compound NBD14270->gp120

Caption: HIV-1 entry pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological functions of this compound.

TZM-bl Reporter Gene Assay for HIV-1 Neutralization

This assay quantifies the inhibition of HIV-1 infection by measuring the reduction in the expression of a luciferase reporter gene in TZM-bl cells.[6][7][8]

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)[6][8]

  • HIV-1 Env-pseudotyped viruses

  • This compound stock solution

  • Growth medium (GM)

  • DEAE-Dextran

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of this compound in growth medium.

  • Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock in growth medium to a concentration that yields a desired level of luciferase activity (e.g., 50,000-150,000 relative luminescence units, RLU).[6]

  • Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted this compound with 50 µL of the diluted virus. Incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Also include control wells with virus only (for 100% infection) and cells only (for background).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent neutralization for each this compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percent neutralization against the log of the compound concentration and fitting the data to a dose-response curve.

MTS Assay for Cytotoxicity

This colorimetric assay determines the cytotoxicity of this compound by measuring the metabolic activity of cells.[9][10][11][12][13]

Materials:

  • TZM-bl cells (or other relevant cell line)

  • This compound stock solution

  • Growth medium

  • MTS reagent (containing PES)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with cells and medium only (for 100% viability) and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 3 days).[1]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[10][13]

  • Incubation: Incubate for 1-4 hours at 37°C.[10][13]

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.[11][13]

  • Data Analysis: Calculate the percent cell viability for each this compound concentration relative to the untreated control cells. Determine the CC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

TZM_bl_Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 infect Infect TZM-bl cells incubate1->infect prepare_compound Prepare serial dilutions of this compound mix Mix compound and virus prepare_compound->mix prepare_virus Prepare diluted HIV-1 pseudovirus prepare_virus->mix incubate2 Incubate 1 hour mix->incubate2 incubate2->infect incubate3 Incubate 48 hours infect->incubate3 lyse Lyse cells and add luciferase reagent incubate3->lyse read Read luminescence lyse->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: TZM-bl Neutralization Assay Workflow.

MTS_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add serial dilutions of this compound incubate1->add_compound incubate2 Incubate for exposure period (e.g., 3 days) add_compound->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate 1-4 hours add_mts->incubate3 read_absorbance Read absorbance at 490 nm incubate3->read_absorbance analyze Calculate CC50 read_absorbance->analyze end End analyze->end

Caption: MTS Cytotoxicity Assay Workflow.

References

Methodological & Application

Application Notes and Protocols for NBD-14270 in TZM-bl Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-14270 is a potent pyridine analogue that acts as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor.[1][2] It primarily functions by binding to the HIV-1 envelope glycoprotein gp120, a critical step in the viral entry process.[1][3] Additionally, this compound has been shown to possess a secondary mechanism of action by inhibiting the HIV-1 reverse transcriptase.[4] The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 long terminal repeat (LTR).[5][6] This cell line is highly susceptible to infection by a wide range of HIV, SIV, and SHIV strains, making it an invaluable tool for screening and characterizing anti-HIV-1 compounds.[5] Upon successful viral entry and replication, the viral Tat protein activates the LTR, leading to the expression of the reporter genes. The resulting luciferase activity can be quantified by luminescence, providing a direct measure of viral infection.

These application notes provide a detailed protocol for utilizing the TZM-bl cell-based assay to evaluate the antiviral activity of this compound.

Data Presentation

The following table summarizes the quantitative data for this compound's antiviral activity and cytotoxicity as determined in TZM-bl cell-based assays.

Parameter Value Cell Line Assay Type Reference
IC50 180 nM (against 50 HIV-1 Env-pseudotyped viruses)TZM-blSingle-cycle infectivity assay[1][2]
IC50 0.16 µMTZM-blSingle-cycle infectivity assay[1]
CC50 >100 µMTZM-blCytotoxicity assay[1][2][4]
CC50 109.3 µMTZM-blCytotoxicity assay[1]

IC50 (50% inhibitory concentration): The concentration of a drug at which it inhibits 50% of the viral activity. CC50 (50% cytotoxic concentration): The concentration of a drug at which it causes the death of 50% of the cells.

Signaling Pathway and Mechanism of Action

This compound primarily inhibits HIV-1 entry by binding to the gp120 envelope glycoprotein. This interaction prevents the conformational changes necessary for the virus to bind to the host cell's CD4 receptor and co-receptors (CXCR4 or CCR5), thereby blocking viral fusion and entry into the cell. A secondary mechanism involves the inhibition of reverse transcriptase, an essential enzyme for the conversion of viral RNA into DNA.

HIV_Entry_Inhibition Mechanism of Action of this compound cluster_virus HIV-1 Virion cluster_cell Host Cell (TZM-bl) gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding RT Reverse Transcriptase Integration Viral DNA Integration RT->Integration Reverse Transcription CoR Co-receptor (CXCR4/CCR5) CD4->CoR Conformational Change CoR->Integration Fusion & Entry NBD14270 This compound NBD14270->gp120 Inhibits Binding NBD14270->RT Inhibits Activity

Caption: this compound inhibits HIV-1 entry by targeting gp120 and reverse transcriptase.

Experimental Protocols

This section provides a detailed methodology for evaluating the antiviral activity of this compound using a TZM-bl cell-based assay.

Materials and Reagents
  • TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)

  • This compound

  • HIV-1 Env-pseudotyped virus

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DEAE-Dextran

  • 96-well flat-bottom culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Experimental Workflow

TZMbl_Workflow TZM-bl Assay Workflow for this compound A Prepare serial dilutions of this compound B Add HIV-1 Env-pseudotyped virus to each well A->B C Incubate virus-compound mixture B->C D Add TZM-bl cells to each well C->D E Incubate for 48 hours D->E F Add luciferase substrate E->F G Measure luminescence F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for assessing this compound antiviral activity using the TZM-bl assay.

Detailed Protocol
  • Cell Culture:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Passage cells every 2-3 days to maintain sub-confluent cultures.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 value.

  • Neutralization Assay:

    • In a 96-well flat-bottom plate, add 50 µL of the serially diluted this compound to triplicate wells.

    • Include control wells:

      • Virus Control: Wells with virus and cells but no compound.

      • Cell Control: Wells with cells only (no virus or compound).

    • Add 50 µL of HIV-1 Env-pseudotyped virus (previously titrated to yield a linear range of luminescence) to all wells except the cell control wells.

    • Incubate the plate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection of TZM-bl Cells:

    • Trypsinize and resuspend TZM-bl cells in growth medium containing DEAE-Dextran (the optimal concentration should be determined for each batch, typically between 10-40 µg/mL).

    • Adjust the cell density to 1 x 10^5 cells/mL.

    • Add 100 µL of the TZM-bl cell suspension (10,000 cells) to each well of the 96-well plate.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • After the 48-hour incubation, remove 100 µL of the medium from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate at room temperature for 2-5 minutes to allow for cell lysis.

    • Transfer 150 µL of the lysate to a white, opaque 96-well plate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from cell control wells) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula:

      • % Inhibition = 100 * (1 - (RLU of sample / RLU of virus control))

      • Where RLU is the Relative Light Units.

    • Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Cytotoxicity Assay (Optional but Recommended)

To determine the cytotoxic effect of this compound on TZM-bl cells, a parallel assay without the virus should be performed. Cell viability can be assessed using assays such as MTT, XTT, or by using a reagent like CellTiter-Glo®. The CC50 value is then calculated similarly to the IC50.

Conclusion

The TZM-bl cell-based assay is a robust and sensitive method for evaluating the antiviral potency of HIV-1 entry inhibitors like this compound. The provided protocol offers a standardized workflow for determining the IC50 of this compound, contributing to the preclinical assessment of its therapeutic potential. The dual mechanism of action of this compound, targeting both viral entry and reverse transcription, makes it a promising candidate for further drug development.

References

Application Notes and Protocols for NBD-14270 in Multi-Cycle HIV-1 Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-14270 is a potent small-molecule antagonist of HIV-1 entry.[1][2] It functions by binding to the viral envelope glycoprotein gp120, specifically within the Phe 43 cavity, which is proximate to the CD4 binding site.[3][4] This interaction prevents the conformational changes in gp120 necessary for binding to the host cell's CD4 receptor, thereby inhibiting viral entry and subsequent replication.[3][5][6] Notably, some research also suggests that this compound and related compounds may also inhibit HIV-1 reverse transcriptase, indicating a potential dual mechanism of action.[3] These application notes provide detailed protocols for evaluating the efficacy of this compound in multi-cycle HIV-1 replication assays, a critical step in preclinical drug development.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized below. These values are essential for determining the appropriate concentration range for multi-cycle replication assays and for calculating the selectivity index (SI), a key measure of a compound's therapeutic potential.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

ParameterCell LineValueReference
IC50 (µM) TZM-bl0.16[1]
EC50 (nM) -<200[3]
CC50 (µM) TZM-bl109.3[1]
CC50 (µM) ->100[3]
Selectivity Index (SI) TZM-bl>683Calculated from[1]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/IC50.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of HIV-1 Entry

The primary mechanism of action for this compound is the inhibition of HIV-1 entry into the host cell. The following diagram illustrates the key steps in this process and the point of intervention for this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 expresses CD4 CD4 Receptor gp120->CD4 binds to CCR5 CCR5 Co-receptor gp120->CCR5 binds to CD4->CCR5 conformational change exposes co-receptor binding site Fusion Membrane Fusion CCR5->Fusion triggers This compound This compound This compound->gp120 blocks binding Multi_Cycle_Assay_Workflow A 1. Cell Seeding (e.g., PBMCs, MT-4 cells) B 2. Compound Addition (Serial dilutions of this compound) A->B C 3. HIV-1 Infection (Low multiplicity of infection) B->C D 4. Incubation (Multiple days to allow several replication cycles) C->D E 5. Supernatant Sampling (Periodic collection) D->E F 6. Viral Load Quantification (p24 ELISA or RT-qPCR) E->F G 7. Data Analysis (IC50 determination) F->G Therapeutic_Window IC50 IC50 (Antiviral Efficacy) SI Selectivity Index (SI) = CC50 / IC50 IC50->SI CC50 CC50 (Cytotoxicity) CC50->SI Decision Favorable Therapeutic Window? SI->Decision

References

Application Notes and Protocols: NBD-14270 Cell-Cell Fusion Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-cell fusion is a critical mechanism for the propagation of various enveloped viruses, including the Human Immunodeficiency Virus (HIV-1). This process allows the virus to spread from an infected cell to an uninfected cell without the need for a free virus particle, thereby evading neutralizing antibodies. The HIV-1 envelope glycoprotein (Env), consisting of gp120 and gp41 subunits, mediates this process. NBD-14270 is a small molecule inhibitor that potently antagonizes HIV-1 entry by binding to the gp120 subunit.[1] This application note provides a detailed protocol for a cell-based assay to quantify the inhibition of HIV-1 Env-mediated cell-cell fusion by this compound.

Principle of the Assay

This assay employs a co-culture system of two distinct cell lines:

  • Effector Cells (e.g., HL2/3): These cells are engineered to express the HIV-1 envelope glycoprotein (Env) and the viral trans-activator protein (Tat).

  • Target Cells (e.g., TZM-bl): These cells express the necessary HIV-1 receptors (CD4, CXCR4, and CCR5) and contain a Tat-inducible luciferase reporter gene integrated into their genome.

When the effector and target cells are co-cultured, the HIV-1 Env on the effector cells interacts with the receptors on the target cells, leading to membrane fusion and the formation of syncytia (multinucleated giant cells). Upon fusion, the Tat protein from the effector cells enters the target cells and activates the transcription of the luciferase gene. The resulting luminescence is directly proportional to the extent of cell-cell fusion. The inhibitory potential of this compound is quantified by measuring the reduction in luciferase activity in the presence of the compound.[2][3]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against HIV-1. While a specific IC50 value for the cell-cell fusion assay is not publicly available, the provided IC50 from a single-cycle infectivity assay serves as a strong indicator of its potent anti-fusion activity.

CompoundAssay TypeVirus/TargetIC50Cytotoxicity (CC50)Reference
This compound Single-cycle infectivity assay50 HIV-1 Env-pseudotyped viruses180 nM>100 µM[1]

Experimental Protocol

This protocol is adapted from established methods for measuring HIV-1 mediated cell-cell fusion.[2][3]

Materials and Reagents

  • Effector Cells: HL2/3 cells (expressing HIV-1 Env and Tat)

  • Target Cells: TZM-bl cells (expressing CD4, CXCR4, CCR5, and containing a Tat-inducible luciferase reporter)

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis prep_effector 1. Culture Effector Cells (HL2/3) treat_effector 5. Pre-incubate Effector Cells (HL2/3) with this compound prep_effector->treat_effector prep_target 2. Culture Target Cells (TZM-bl) plate_target 3. Plate Target Cells (TZM-bl) in 96-well plate prep_target->plate_target incubate_target 4. Incubate overnight plate_target->incubate_target co_culture 6. Co-culture Effector and Target cells incubate_target->co_culture treat_effector->co_culture incubate_fusion 7. Incubate for 24 hours to allow fusion co_culture->incubate_fusion lyse_cells 8. Lyse cells and add luciferase substrate incubate_fusion->lyse_cells read_luminescence 9. Measure luminescence lyse_cells->read_luminescence analyze_data 10. Calculate % inhibition and IC50 read_luminescence->analyze_data

Caption: Workflow for the this compound cell-cell fusion inhibition assay.

Procedure

1. Cell Culture a. Maintain HL2/3 and TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Passage the cells regularly to maintain them in the exponential growth phase.

2. Assay Setup a. On the day before the assay, seed TZM-bl cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. b. Incubate the plate overnight at 37°C.

3. Compound Preparation and Treatment a. Prepare serial dilutions of this compound in complete DMEM. The final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity. b. On the day of the assay, detach the HL2/3 cells using Trypsin-EDTA and resuspend them in complete DMEM. c. Pre-incubate the HL2/3 cells with the various concentrations of this compound for 1 hour at 37°C.[2][3]

4. Co-culture and Fusion a. After the pre-incubation, add the treated HL2/3 cells to the wells containing the TZM-bl cells at a 1:1 ratio (e.g., 1 x 10^4 HL2/3 cells per well). b. Include appropriate controls:

  • Negative Control (0% Inhibition): TZM-bl cells co-cultured with HL2/3 cells in the presence of DMSO vehicle.
  • Positive Control (100% Inhibition): TZM-bl cells co-cultured with HL2/3 cells in the presence of a known potent fusion inhibitor (e.g., T-20).
  • Cell Viability Control: TZM-bl cells and HL2/3 cells cultured separately with the highest concentration of this compound to assess cytotoxicity. c. Incubate the co-culture plate for 24 hours at 37°C to allow for cell-cell fusion.[2][3]

5. Measurement of Luciferase Activity a. After the 24-hour incubation, remove the culture medium from the wells. b. Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system. c. Read the luminescence using a plate luminometer.

6. Data Analysis a. Calculate the percentage of inhibition for each concentration of this compound using the following formula:

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the HIV-1 Env-mediated cell-cell fusion process and the inhibitory action of this compound.

G cluster_effector Effector Cell (e.g., HL2/3) cluster_target Target Cell (e.g., TZM-bl) cluster_inhibitor Inhibitor effector_cell Infected Cell hiv_env HIV-1 Env (gp120/gp41) cd4 CD4 Receptor hiv_env->cd4 1. gp120 binds to CD4 target_cell Uninfected Cell coreceptor CXCR4/CCR5 Co-receptor cd4->coreceptor 2. Conformational change, co-receptor binding fusion Cell-Cell Fusion coreceptor->fusion 3. gp41 mediates membrane fusion nbd_14270 This compound nbd_14270->hiv_env Inhibits gp120 binding

Caption: Mechanism of this compound inhibition of HIV-1 cell-cell fusion.

This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of this compound on HIV-1 Env-mediated cell-cell fusion. The described assay is robust, quantitative, and suitable for high-throughput screening of potential HIV-1 entry inhibitors. The provided data and diagrams offer a clear understanding of the experimental workflow and the mechanism of action of this compound.

References

NBD-14270: Application Notes and Protocols for DMSO and PEG300 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of NBD-14270 in Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300), along with protocols for solution preparation and solubility determination. This compound is a potent HIV-1 entry inhibitor that functions by binding to the viral envelope glycoprotein gp120.[1]

Solubility Data

The solubility of this compound in DMSO and a common co-solvent system containing PEG300 is summarized below. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of this compound, and using a fresh, unopened stock of DMSO is highly recommended.[1]

Solvent/VehicleSolubilityMolar Concentration (mM)Notes
DMSO100 mg/mL235.06 mMUltrasonic assistance is required. Use of newly opened, anhydrous DMSO is critical for achieving this solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 5.88 mMThis formulation results in a clear solution.[1]

Mechanism of Action: HIV-1 Entry Inhibition

This compound acts as an antagonist to the HIV-1 envelope glycoprotein gp120. By binding to gp120, this compound prevents the conformational changes required for the virus to engage with the host cell's CD4 receptor and subsequent co-receptors (CXCR4 or CCR5), thereby inhibiting viral entry into the host cell.

HIV_Entry_Inhibition cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Blocked CoReceptor CXCR4/CCR5 Co-Receptor gp120->CoReceptor Binding Blocked NBD_14270 This compound NBD_14270->gp120 Binds to CD4->CoReceptor Interaction Prevented Cell_Membrane Host Cell Membrane

Caption: this compound inhibits HIV-1 entry by binding to gp120.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile vial.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved. Intermittent vortexing may aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a 2.5 mg/mL this compound Formulation in a DMSO/PEG300 Co-Solvent System

Objective: To prepare a clear, injectable formulation of this compound for in vivo or in vitro studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile conical tube, add the solvents in the following order, ensuring complete mixing after each addition:

    • 10% of the final volume with the this compound DMSO stock solution.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween-80.

    • 45% of the final volume with saline solution.

  • For example, to prepare 1 mL of a 2.5 mg/mL solution:

    • Start with 100 µL of a 25 mg/mL this compound stock in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline and mix to a final volume of 1 mL.

  • The final solution should be clear and free of precipitation.

CoSolvent_Workflow start Start stock Prepare this compound Stock in DMSO start->stock add_peg Add PEG300 (40% vol) and Mix stock->add_peg add_tween Add Tween-80 (5% vol) and Mix add_peg->add_tween add_saline Add Saline (45% vol) and Mix add_tween->add_saline final_solution Clear Solution (≥ 2.5 mg/mL) add_saline->final_solution

Caption: Workflow for preparing the this compound co-solvent formulation.

Protocol 3: General Kinetic Solubility Assessment in DMSO

Objective: To determine the kinetic solubility of a compound in DMSO. This method provides a preliminary idea of a compound's solubility.[2]

Materials:

  • Test compound (e.g., this compound)

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Microplate reader or spectrophotometer

  • 96-well plates

  • Pipettes

Procedure:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO-compound solution to a larger volume of aqueous buffer in a 96-well plate. A typical ratio is 1:99 (e.g., 2 µL of DMSO stock to 198 µL of buffer).

  • Mix the plate and allow it to equilibrate for a set period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity or light scattering of each well using a microplate reader at a suitable wavelength (e.g., 620 nm).

  • The highest concentration that does not show significant precipitation compared to a DMSO-only control is considered the kinetic solubility in that aqueous system.

Note: For a more definitive thermodynamic solubility, the shake-flask method is recommended, which involves equilibrating the solid compound in the solvent over a longer period.[2]

References

preparing NBD-14270 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for NBD-14270

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo experiments. This compound is a potent HIV-1 entry antagonist that functions by binding to the viral envelope glycoprotein gp120.[1][2][3] Adherence to these guidelines is crucial for ensuring the stability, solubility, and efficacy of the compound in downstream applications.

Compound Information and Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValue
Molecular Weight 425.43 g/mol [2]
Chemical Formula C₁₈H₁₉N₃O₅S[2]
CAS Number 2411819-82-2[2]
Appearance Solid Powder
Mechanism of Action Binds to HIV-1 gp120, acting as an entry antagonist.[1][3]
In Vitro Activity (IC₅₀) 180 nM against 50 HIV-1 Env-pseudotyped viruses.[1][2]
Cytotoxicity (CC₅₀) >100 µM[1][2]

Solubility of this compound

This compound exhibits solubility in various solvent systems. For experimental purposes, it is recommended to first prepare a high-concentration stock solution in DMSO. This primary stock can then be further diluted in aqueous buffers or other solvent systems as required for specific in vitro or in vivo studies.

Solvent SystemSolubility
100% DMSO ≥ 2.5 mg/mL (5.88 mM)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (5.88 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (5.88 mM)[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (5.88 mM)[1]

Note: If precipitation is observed during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.25 mg of this compound (Molecular Weight = 425.43 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be applied to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] The solutions should be protected from light and moisture.[1]

G cluster_0 Preparation of 10 mM this compound DMSO Stock weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Preparation of Working Solutions for In Vivo Studies

For in vivo experiments, it is often necessary to dilute the DMSO stock solution into a vehicle that is well-tolerated by the animal model. The following is an example protocol for preparing a working solution in a vehicle containing PEG300, Tween-80, and saline.

Materials:

  • 10 mM this compound in DMSO (from Protocol 3.1)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

Procedure:

  • Vehicle Preparation: In a sterile conical tube, prepare the vehicle by mixing the components in the desired ratio. For a vehicle consisting of 40% PEG300, 5% Tween-80, and 45% saline, combine the appropriate volumes.

  • Dilution: Add the required volume of the 10 mM this compound DMSO stock to the prepared vehicle to achieve the final desired concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM DMSO stock to 990 µL of the vehicle.

  • Mixing: Gently vortex the solution to ensure homogeneity.

  • Use: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]

Mechanism of Action: HIV-1 Entry Inhibition

This compound exerts its antiviral activity by targeting the HIV-1 envelope glycoprotein gp120. This interaction prevents the conformational changes in gp120 that are necessary for the virus to bind to the host cell co-receptors (CCR5 or CXCR4) and subsequently fuse with the host cell membrane, thus blocking viral entry.

G cluster_0 HIV-1 Entry Pathway and Inhibition by this compound HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CoReceptor Co-Receptor (CCR5/CXCR4) CD4->CoReceptor Conformational Change Fusion Membrane Fusion & Viral Entry CoReceptor->Fusion HostCell Host Cell NBD14270 This compound NBD14270->gp120 Inhibition Inhibition Inhibition->CoReceptor Blocks Interaction

References

Application Notes and Protocols: Cytotoxicity Testing of NBD-14270 in U87-CD4-CXCR4 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for assessing the in vitro cytotoxicity of NBD-14270, a potent HIV-1 entry antagonist, using the U87-CD4-CXCR4 human glioblastoma cell line. This compound acts by binding to the HIV-1 envelope glycoprotein gp120, inhibiting the virus's entry into host cells.[1][2] The U87-CD4-CXCR4 cell line, engineered to express the primary HIV-1 receptor (CD4) and co-receptor (CXCR4), serves as a critical tool for studying the effects of such antagonists.[3][4][5] These protocols outline the procedures for cell culture, preparation of the test compound, and execution of a colorimetric cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).

Introduction to this compound and the U87-CD4-CXCR4 Model

This compound is a pyridine analogue identified as a potent HIV-1 entry inhibitor with a reported 50% inhibitory concentration (IC50) of approximately 180 nM against a range of HIV-1 strains.[1] Its mechanism involves direct binding to the viral glycoprotein gp120, thereby preventing the conformational changes required for fusion with the host cell membrane. For any antiviral candidate, determining its safety profile and therapeutic index is paramount. A key measure is the CC50, the concentration at which the compound induces death in 50% of cultured cells. A favorable therapeutic index (CC50/IC50) indicates that the compound is effective at concentrations far below those at which it becomes toxic to host cells.

The U87-CD4-CXCR4 cell line is derived from the human U-87 MG glioblastoma line. It has been genetically modified to stably express the CD4 receptor and the CXCR4 chemokine receptor, which together act as the primary cellular anchors for X4-tropic HIV-1 strains.[4][5] This makes the cell line highly suitable for evaluating the efficacy and toxicity of CXCR4-tropic HIV-1 entry inhibitors.

cluster_cell U87-CD4-CXCR4 Host Cell CD4 CD4 Receptor gp120 gp120 CXCR4 CXCR4 Co-receptor gp120->CD4 1. Initial Binding gp120->CXCR4 2. Co-receptor Binding NBD14270 This compound NBD14270->gp120

Caption: Mechanism of this compound as an HIV-1 entry inhibitor.

Materials and Reagents

  • Cell Line: U87-CD4-CXCR4 cells

  • Compound: this compound (powder)

  • Culture Medium: Eagle's Minimal Essential Medium (EMEM)[6]

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), 1 mM Sodium Pyruvate.[6]

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

    • MTT Solubilization Solution (e.g., 10% Triton X-100 with 0.1 N HCl in anhydrous isopropanol, or pure DMSO)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)[6]

    • Laminar flow hood

    • 96-well flat-bottom cell culture plates

    • Microplate reader (absorbance at 570 nm)

    • Standard cell culture flasks and pipettes

Experimental Protocols

Protocol 1: Culture of U87-CD4-CXCR4 Cells
  • Maintain Cultures: Grow cells in T-75 flasks with supplemented EMEM in a humidified incubator at 37°C and 5% CO2.

  • Media Renewal: Change the culture medium every 2-3 days to ensure optimal cell health.[6]

  • Subculturing/Passaging:

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

    • Seed new flasks at a split ratio of 1:5 to 1:10.

Protocol 2: Preparation of this compound Solutions
  • Stock Solution (10 mM):

    • Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution.

    • For example, for a compound with a molecular weight of 425.5 g/mol , dissolve 4.255 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in complete culture medium to prepare the desired final concentrations for the assay.

    • Important: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity.[7]

Protocol 3: MTT Cytotoxicity Assay

This protocol is adapted from standard procedures for U87MG cells.[7][8]

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase U87-CD4-CXCR4 cells.

    • Adjust the cell density to 1 x 10^5 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • Include wells for "cells only" (untreated control), "vehicle control" (DMSO), and "medium only" (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X working concentrations of this compound by diluting the stock solution in culture medium.

    • Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution to each well. For vehicle control wells, add medium with the same final DMSO concentration.

    • A typical concentration range to test for a compound with low expected toxicity would be from 0.1 µM to 200 µM.

  • Incubation: Incubate the treated plate for an additional 48 to 72 hours.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of MTT Solubilization Solution (or DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure all crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 4/5: Readout Harvest Harvest & Count U87-CD4-CXCR4 Cells Seed Seed 10,000 cells/well in 96-well plate Harvest->Seed Incubate1 Incubate for 24h (Cell Adherence) Seed->Incubate1 PrepareDrug Prepare Serial Dilutions of this compound AddDrug Add Compound to Wells (Include Controls) PrepareDrug->AddDrug Incubate2 Incubate for 48-72h AddDrug->Incubate2 AddMTT Add MTT Reagent (Incubate 3-4h) Solubilize Solubilize Formazan Crystals AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Expected Results

Data Calculation
  • Correct for Blank: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

  • Calculate Percent Viability: Determine the viability of cells in each treated well relative to the vehicle control wells using the following formula:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Determine CC50: Plot the % Viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the CC50 value.

Expected Results

This compound has been reported to have low cytotoxicity.[1] One study noted a CC50 of 109.3 µM in TZM-bl cells and stated that it does not induce toxicity in U87-CD4-CXCR4 cells at the concentrations used for antiviral assays.[1] Therefore, it is expected that the CC50 for this compound in U87-CD4-CXCR4 cells will be well above 100 µM.

Table 1: Example Data Presentation for this compound Cytotoxicity

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle Control)1.2540.085100%
1.561.2310.09198.2%
3.131.2450.07799.3%
6.251.2110.10296.6%
12.51.1980.08995.5%
251.1550.09592.1%
501.1030.11088.0%
1001.0210.09881.4%
2000.8560.08168.3%
Calculated CC50 > 100 µM

Note: Data are illustrative and serve as an example of expected results.

Context: The CXCR4 Signaling Pathway

While this compound targets the virus, the U87-CD4-CXCR4 cell line's co-receptor is an important signaling molecule in its own right. The natural ligand for CXCR4 is the chemokine CXCL12. The CXCL12/CXCR4 signaling axis is involved in cell migration and survival through pathways like PI3K/Akt and MAPK/Erk.[9][10] Understanding this underlying biology is crucial when interpreting potential off-target effects of CXCR4-related drugs, although this is not the primary mechanism of this compound.

cluster_membrane Cell Membrane CXCR4 CXCR4 PI3K PI3K CXCR4->PI3K Erk Erk CXCR4->Erk CXCL12 CXCL12 Ligand CXCL12->CXCR4 Binds Akt Akt PI3K->Akt Outcome Cell Migration & Survival Akt->Outcome Erk->Outcome

Caption: Simplified overview of the CXCL12/CXCR4 signaling axis.

Conclusion

The protocols described here provide a robust framework for determining the cytotoxicity of the HIV-1 entry inhibitor this compound in U87-CD4-CXCR4 cells. Based on existing literature, this compound is expected to demonstrate a high CC50 value, indicating low toxicity to host cells and suggesting a promising safety profile. Accurate assessment of cytotoxicity is a critical step in the preclinical development of any antiviral therapeutic, enabling the calculation of a therapeutic index that guides further investigation.

References

Application Notes and Protocols for the ADME Profiling of NBD-14270

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-14270 is a potent HIV-1 entry antagonist that binds to the gp120 envelope glycoprotein.[1][2] Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in its preclinical development to ensure its safety and efficacy as a potential therapeutic agent.[3][4][5] These application notes provide a comprehensive suite of in vitro and in vivo experimental protocols to thoroughly characterize the ADME profile of this compound. The goal of these studies is to guide lead optimization, predict human pharmacokinetics, and identify potential drug-drug interaction liabilities early in development.[3][4][5][6]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for the design and interpretation of ADME studies.

Table 1: Physicochemical Properties of this compound

PropertyMethodResultImplication for ADME
Molecular WeightCalculation425.43 g/mol [2]Conforms to general guidelines for oral bioavailability.
pKain silico prediction / Potentiometric titrationTBDInfluences solubility and permeability across biological membranes.
LogP/LogDShake-flask method (octanol/water) / in silicoTBDIndicates lipophilicity, affecting permeability, protein binding, and metabolism.
Aqueous SolubilityKinetic or thermodynamic solubility assayTBDCrucial for absorption; poor solubility can limit oral bioavailability.

Part 1: In Vitro ADME Assays

In vitro ADME assays are crucial for early-stage assessment of a drug candidate's properties, offering high-throughput screening and mechanistic insights.[3][4][7]

Absorption

1.1.1 Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive, transcellular intestinal absorption.[8]

Experimental Protocol:

  • Preparation of Lipid Membrane: A 1% solution of lecithin in dodecane is prepared. This solution is used to coat the filter of a 96-well filter plate.

  • Compound Preparation: this compound is dissolved in a buffer at pH 7.4 to a final concentration of 10 µM.

  • Assay: The filter plate is placed on top of a 96-well acceptor plate containing buffer. The this compound solution is added to the donor wells of the filter plate.

  • Incubation: The plate assembly is incubated at room temperature for 4-16 hours.

  • Quantification: The concentration of this compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated.

Table 2: PAMPA Data Interpretation

Permeability (Pe x 10⁻⁶ cm/s)ClassificationPredicted Absorption
> 1.5HighHigh
0.5 - 1.5MediumMedium
< 0.5LowLow

1.1.2 Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7] It assesses both passive and active transport.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation.

  • Transepithelial Electrical Resistance (TEER): The integrity of the cell monolayer is confirmed by measuring the TEER.

  • Assay: this compound (10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time (A to B). The reverse experiment (B to A) is also performed to determine the efflux ratio.

  • Sampling: Aliquots are taken from the acceptor chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Concentrations are determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated.

Table 3: Caco-2 Permeability Data

ParameterValueInterpretation
Papp (A to B) (x 10⁻⁶ cm/s)TBDIndicates rate of absorption.
Papp (B to A) (x 10⁻⁶ cm/s)TBDIndicates rate of efflux.
Efflux Ratio (Papp(B-A)/Papp(A-B))TBDA ratio > 2 suggests active efflux (e.g., by P-gp).
Distribution

1.2.1 Plasma Protein Binding (PPB)

The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared.

Experimental Protocol:

  • Method: Rapid Equilibrium Dialysis (RED) is a common method.

  • Preparation: this compound (1 µM) is added to plasma (human, rat, mouse).

  • Dialysis: The plasma containing this compound is placed in one chamber of the RED device, and buffer is placed in the other, separated by a semi-permeable membrane.

  • Incubation: The device is incubated at 37°C for 4-6 hours with shaking.

  • Quantification: The concentration of this compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of bound and unbound drug is calculated.

Table 4: Plasma Protein Binding Data

Species% Bound% UnboundImplication
HumanTBDTBDHigh binding (>99%) can affect clearance and distribution.
RatTBDTBDImportant for interpreting in vivo PK studies in this species.
MouseTBDTBDImportant for interpreting in vivo PK studies in this species.

1.2.2 Blood-to-Plasma Ratio

This ratio indicates whether the drug preferentially distributes into red blood cells.

Experimental Protocol:

  • Incubation: this compound is incubated with fresh whole blood at 37°C.

  • Separation: After incubation, the blood is centrifuged to separate plasma.

  • Quantification: The concentration of this compound is measured in both the plasma and whole blood.

  • Calculation: The blood-to-plasma ratio is calculated. A ratio > 1 suggests partitioning into red blood cells.

Metabolism

1.3.1 Metabolic Stability in Liver Microsomes

This assay provides an initial assessment of the susceptibility of this compound to metabolism by cytochrome P450 (CYP) enzymes.[7]

Experimental Protocol:

  • Reaction Mixture: this compound (1 µM) is incubated with liver microsomes (human, rat, mouse) and a NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of this compound is determined by LC-MS/MS.

  • Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Table 5: Liver Microsomal Stability Data

Speciest½ (min)CLint (µL/min/mg protein)Predicted Hepatic Extraction
HumanTBDTBDHigh, Medium, Low
RatTBDTBDHigh, Medium, Low
MouseTBDTBDHigh, Medium, Low

1.3.2 Cytochrome P450 (CYP) Inhibition

This assay determines the potential of this compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.

Experimental Protocol:

  • Incubation: this compound is co-incubated with human liver microsomes, a CYP isoform-specific probe substrate, and NADPH.

  • CYP Isoforms Tested: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

  • Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • Calculation: The IC50 value (concentration of this compound that causes 50% inhibition) is determined.

Table 6: CYP Inhibition Data

CYP IsoformIC50 (µM)Risk of DDI
CYP1A2TBDIC50 < 1 µM indicates a high risk.
CYP2C9TBDIC50 < 1 µM indicates a high risk.
CYP2C19TBDIC50 < 1 µM indicates a high risk.
CYP2D6TBDIC50 < 1 µM indicates a high risk.
CYP3A4TBDIC50 < 1 µM indicates a high risk.

1.3.3 Metabolite Identification

This study aims to identify the major metabolites of this compound.

Experimental Protocol:

  • Incubation: this compound is incubated with human hepatocytes or liver microsomes for an extended period.

  • Analysis: The samples are analyzed by high-resolution mass spectrometry (HRMS) to identify potential metabolites.

  • Structural Elucidation: The structures of the major metabolites are proposed based on their mass fragmentation patterns.

Part 2: In Vivo Pharmacokinetic (PK) Studies

In vivo PK studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[9][10]

Single-Dose Pharmacokinetics in Rodents

This study determines the basic pharmacokinetic profile of this compound after a single intravenous (IV) and oral (PO) dose.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats or CD-1 mice.

  • Dosing:

    • IV group: this compound administered via tail vein injection (e.g., 1-2 mg/kg).

    • PO group: this compound administered by oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein or saphenous vein.

  • Plasma Preparation: Blood samples are centrifuged to obtain plasma.

  • Bioanalysis: The concentration of this compound in plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters.

Table 7: Key Pharmacokinetic Parameters

ParameterIV DosingPO DosingDescription
Cmax (ng/mL)TBDTBDMaximum plasma concentration.
Tmax (h)N/ATBDTime to reach Cmax.
AUC (ng·h/mL)TBDTBDArea under the plasma concentration-time curve.
t½ (h)TBDTBDElimination half-life.
CL (mL/h/kg)TBDN/AClearance.
Vd (L/kg)TBDN/AVolume of distribution.
F (%)N/ATBDOral bioavailability.

Visualizations

Experimental Workflows

ADME_Workflow cluster_InVitro In Vitro ADME Profiling cluster_Absorption cluster_Distribution cluster_Metabolism cluster_InVivo In Vivo Pharmacokinetics Absorption Absorption Assays PAMPA PAMPA Absorption->PAMPA Caco2 Caco-2 Permeability Absorption->Caco2 Distribution Distribution Assays PPB Plasma Protein Binding Distribution->PPB BPR Blood-to-Plasma Ratio Distribution->BPR Metabolism Metabolism Assays MS Metabolic Stability Metabolism->MS CYP_Inhib CYP Inhibition Metabolism->CYP_Inhib Met_ID Metabolite ID Metabolism->Met_ID Lead_Opt Lead Optimization & Candidate Selection Caco2->Lead_Opt PPB->Lead_Opt MS->Lead_Opt CYP_Inhib->Lead_Opt PK_Study Rodent PK Study IV_Dosing Intravenous Dosing PK_Study->IV_Dosing PO_Dosing Oral Dosing PK_Study->PO_Dosing Data_Analysis PK Parameter Calculation IV_Dosing->Data_Analysis PO_Dosing->Data_Analysis Data_Analysis->Lead_Opt

Caption: High-level workflow for the ADME assessment of this compound.

Logical Relationships in ADME Assessment

ADME_Logic cluster_Properties Physicochemical & In Vitro Properties cluster_Outcomes In Vivo Pharmacokinetic Outcomes Solubility Solubility Absorption_Rate Absorption (Ka, Tmax) Solubility->Absorption_Rate Permeability Permeability Permeability->Absorption_Rate Metabolic_Stability Metabolic Stability Bioavailability Bioavailability (F%) Metabolic_Stability->Bioavailability Clearance_CL Clearance (CL) Metabolic_Stability->Clearance_CL Protein_Binding Plasma Protein Binding Distribution_Vd Distribution (Vd) Protein_Binding->Distribution_Vd Protein_Binding->Clearance_CL Absorption_Rate->Bioavailability Half_Life Half-Life (t½) Distribution_Vd->Half_Life Clearance_CL->Half_Life

Caption: Relationship between in vitro properties and in vivo PK outcomes.

Conclusion

The described experimental design provides a robust framework for the comprehensive ADME characterization of this compound. The data generated from these studies will be instrumental in assessing its drug-like properties, guiding further development, and ultimately predicting its clinical pharmacokinetic profile. Early and thorough ADME testing is paramount to mitigating the risk of late-stage failures in the drug development pipeline.[3]

References

Troubleshooting & Optimization

Optimizing NBD-14270 Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NBD-14270 in in vitro assays. This compound is a potent HIV-1 entry inhibitor that targets the viral envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that acts as an HIV-1 entry antagonist. It binds to the viral surface glycoprotein gp120, a critical component for viral entry into host cells. This binding event prevents the interaction between gp120 and the host cell's CD4 receptor, which is the initial and essential step for HIV-1 to infect a cell.[1] By blocking this interaction, this compound effectively neutralizes the virus before it can enter and replicate within the host cell.

Q2: What are the recommended starting concentrations for this compound in in vitro assays?

A2: The optimal concentration of this compound will vary depending on the specific assay and cell type used. However, based on reported in vitro data, a good starting point for cell-based antiviral assays is in the low nanomolar to low micromolar range. The reported IC50 (the concentration at which 50% of viral activity is inhibited) is approximately 180 nM against a panel of HIV-1 Env-pseudotyped viruses and 0.16 µM in a single-cycle TZM-bl cell assay.[1] For initial experiments, a dose-response curve spanning a wide range (e.g., 1 nM to 10 µM) is recommended to determine the optimal concentration for your specific experimental conditions.

Q3: What is the cytotoxicity profile of this compound?

A3: this compound exhibits low cytotoxicity in vitro. The 50% cytotoxic concentration (CC50) has been reported to be greater than 100 µM in TZM-bl cells.[1] This high CC50 value indicates a favorable therapeutic window, as the concentrations required for antiviral activity are significantly lower than those that cause harm to the host cells.

Q4: How should I dissolve and store this compound?

A4: this compound has low aqueous solubility. It is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO). For working solutions in aqueous buffers or cell culture media, it is crucial to ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. One protocol for preparing a working solution involves a stepwise addition of solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Stock solutions in DMSO should be stored at -20°C or -80°C.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro assays with this compound.

Issue 1: Low or No Inhibitory Activity
Possible Cause Troubleshooting Step
Incorrect Concentration Range Perform a wider dose-response experiment, starting from low nanomolar to high micromolar concentrations.
Compound Precipitation Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and consider using a solubilizing agent like Tween-80 in your assay buffer, ensuring it does not interfere with the assay.[1]
Degradation of this compound Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of the stock solution.
Assay-Specific Issues Refer to the troubleshooting sections for the specific assay you are performing (e.g., Fluorescence Polarization, TR-FRET, Cell-Based Assays) below.
Issue 2: High Background Signal in Assays
Possible Cause Troubleshooting Step
Compound Autoflorescence Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to determine if it contributes to the background signal.
Non-specific Binding Include appropriate controls, such as wells with all components except the target protein, to quantify and subtract non-specific binding. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.
Contaminated Reagents Use fresh, high-quality reagents and filter-sterilized buffers.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure proper mixing of all components. For multi-well plates, consider using a master mix to minimize well-to-well variability.
Cell Health and Density Ensure cells are healthy, within a low passage number, and seeded at a consistent density for each experiment.
Edge Effects in Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for critical data points or fill them with sterile buffer or media.
Variability in Reagent Lots Qualify new lots of critical reagents (e.g., proteins, antibodies, cells) to ensure consistency with previous batches.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on available data.

ParameterValueCell Line / ConditionReference
IC50 (Antiviral Activity) ~180 nM50 HIV-1 Env-pseudotyped viruses[1]
IC50 (Antiviral Activity) 0.16 µMSingle-cycle (TZM-bl Cells) assay[1]
CC50 (Cytotoxicity) >100 µMTZM-bl Cells[1]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for gp120-CD4 Interaction

This protocol describes a competitive FP assay to measure the inhibition of the gp120-CD4 interaction by this compound.

Materials:

  • Recombinant HIV-1 gp120 protein

  • Fluorescently labeled soluble CD4 (sCD4) (e.g., FITC-sCD4)

  • This compound

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare a 2X stock solution of fluorescently labeled sCD4 in Assay Buffer. The final concentration should be at its Kd for gp120 or lower.

    • Prepare a 2X stock solution of gp120 in Assay Buffer. The final concentration should result in a significant polarization signal when mixed with the labeled sCD4.

    • Prepare a serial dilution of this compound in Assay Buffer at 4X the final desired concentrations.

  • Assay Setup:

    • Add 5 µL of the this compound serial dilution to the wells of the 384-well plate.

    • Add 5 µL of the 2X gp120 solution to all wells except the "no protein" control wells. Add 5 µL of Assay Buffer to the "no protein" control wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X fluorescently labeled sCD4 solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Measure the fluorescence polarization on a plate reader.

  • Data Analysis:

    • Calculate the anisotropy or mP (millipolarization) values.

    • Plot the mP values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for gp120-CD4 Interaction

This protocol outlines a competitive TR-FRET assay to quantify the inhibition of the gp120-CD4 interaction.

Materials:

  • His-tagged recombinant HIV-1 gp120 protein

  • Biotinylated soluble CD4 (sCD4)

  • Terbium-cryptate labeled anti-His antibody (donor)

  • Streptavidin-d2 (acceptor)

  • This compound

  • TR-FRET Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20

  • White, low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 4X stock solution of this compound serial dilutions in Assay Buffer.

    • Prepare a 4X mix of His-tagged gp120 and biotinylated sCD4 in Assay Buffer.

    • Prepare a 2X mix of Terbium-cryptate labeled anti-His antibody and Streptavidin-d2 in Assay Buffer.

  • Assay Setup:

    • Add 5 µL of the 4X this compound serial dilution to the wells.

    • Add 5 µL of the 4X gp120/sCD4 mix to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the 2X antibody/acceptor mix to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at room temperature, protected from light.

    • Measure the TR-FRET signal (emission at two wavelengths, e.g., 665 nm and 620 nm) using a TR-FRET plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the ratio against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the IC50.

Visualizations

HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 Co-receptor (CCR5/CXCR4) gp120->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding gp41 gp41 CellMembrane gp41->CellMembrane 4. Membrane Fusion Fusion Viral Entry CCR5_CXCR4->gp41 3. gp41 Fusion Peptide Insertion NBD14270 This compound NBD14270->gp120 Inhibits Binding

Caption: Mechanism of HIV-1 entry and its inhibition by this compound.

Experimental Workflow for this compound Concentration Optimization

Workflow start Start: this compound Powder stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock working Prepare Serial Dilutions (in appropriate buffer) stock->working cytotoxicity Determine CC50 (e.g., MTT assay on uninfected cells) working->cytotoxicity antiviral Determine IC50 (e.g., FP, TR-FRET, or cell-based viral entry assay) working->antiviral data_analysis Data Analysis: Calculate Selectivity Index (SI = CC50/IC50) cytotoxicity->data_analysis antiviral->data_analysis optimization Select Optimal Concentration Range (High SI, potent IC50) data_analysis->optimization end Proceed with In Vitro Assays optimization->end

Caption: Workflow for optimizing this compound concentration in vitro.

References

troubleshooting NBD-14270 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBD-14270.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, small-molecule antagonist of HIV-1 entry.[1] It functions by binding to the HIV-1 envelope glycoprotein gp120, preventing the virus from entering host cells.[1][2] It is a pyridine analogue with a CAS number of 2411819-82-2.[1][3]

Q2: What is the primary mechanism of action for this compound?

A2: The primary mechanism of action for this compound is the inhibition of HIV-1 entry by targeting the viral envelope protein gp120.[1][2] Additionally, it has been shown to inhibit HIV-1 reverse transcriptase by bridging the NNRTI and NRTI sites.[1]

Q3: What are the basic chemical properties of this compound?

A3: The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 2411819-82-2[1][3]
Molecular Formula C₁₈H₁₉N₃O₅S[3]
Molecular Weight 425.43 g/mol [3]
Appearance Solid, Yellow to brown[1]

Q4: What is the antiviral activity and cytotoxicity of this compound?

A4: this compound is a potent inhibitor of HIV-1, with an IC50 of approximately 180 nM against a panel of 50 HIV-1 Env-pseudotyped viruses.[1] It exhibits low cytotoxicity, with a CC50 value greater than 100 µM.[1] In single-cycle TZM-bl cell assays, the IC50 was 0.16 µM and the CC50 was 109.3 µM.[1]

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when dissolving this compound for experimental use.

Problem: I am having difficulty dissolving this compound.

Solution:

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For other aqueous-based solutions, solubility can be limited. Follow these steps to improve solubility:

  • Use the correct solvent: For initial stock solutions, use high-quality, anhydrous DMSO. This compound is soluble in DMSO up to 100 mg/mL (235.06 mM).[1] Note: DMSO is hygroscopic; use a fresh, unopened bottle for best results as absorbed water can significantly impact solubility.[1]

  • Apply heat and/or sonication: If you observe precipitation or phase separation, gentle heating and/or sonication can help dissolve the compound.[1]

  • Prepare appropriate formulations for in vivo or cell-based assays: Direct dilution of a high-concentration DMSO stock into aqueous media will likely cause precipitation. For these applications, specific co-solvent formulations are required. See the experimental protocols below for detailed instructions.

Problem: My this compound precipitated out of solution after storage.

Solution:

Precipitation upon storage, especially at low temperatures, can occur.

  • Proper Storage: Store stock solutions at -20°C or -80°C.[1] MedChemExpress suggests storage at -20°C for up to 1 month and at -80°C for up to 6 months.[1] DC Chemicals suggests storage in DMSO at 4°C for 2 weeks and at -80°C for 6 months.[3]

  • Re-dissolving: If precipitation occurs, bring the vial to room temperature and use gentle warming and vortexing or sonication to redissolve the compound before use.

  • Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound and affect solubility, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon preparation.[1]

Quantitative Data Summary

This compound Solubility Data

Solvent/VehicleAchievable ConcentrationNotesReference
DMSO 100 mg/mL (235.06 mM)Ultrasonic assistance may be needed. Use newly opened DMSO.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (5.88 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (5.88 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (5.88 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution, you would need 4.25 mg.

  • Dissolving: Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add DMSO to reach the final desired volume.

  • Assisting Dissolution: If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[1]

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C, protected from light and moisture.[1]

Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Co-solvent method)

This protocol is based on achieving a final concentration in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Co-solvent Addition: To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound DMSO stock to 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Aqueous Phase: Add 450 µL of saline to the mixture to reach the final volume of 1 mL. Mix until the solution is clear. The final concentration of this compound will be 2.5 mg/mL.

Visualizations

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5_CXCR4->Fusion 3. Fusion NBD14270 This compound NBD14270->gp120 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120.

Troubleshooting_Workflow Start Start: Dissolving this compound Is_DMSO Using anhydrous DMSO for stock solution? Start->Is_DMSO Use_DMSO Action: Use high-quality, anhydrous DMSO. Is_DMSO->Use_DMSO No Precipitation Is the compound precipitating from the DMSO stock? Is_DMSO->Precipitation Yes Use_DMSO->Is_DMSO Heat_Sonication Action: Use gentle warming and/or sonication. Precipitation->Heat_Sonication Yes Aqueous_Dilution Diluting into aqueous buffer? Precipitation->Aqueous_Dilution No Heat_Sonication->Precipitation Use_Protocol Action: Use a co-solvent formulation protocol. Aqueous_Dilution->Use_Protocol Yes Success Result: Soluble this compound Aqueous_Dilution->Success No Use_Protocol->Success Failure Still issues? Contact Technical Support.

Caption: Troubleshooting workflow for this compound solubility issues.

References

potential off-target effects of NBD-14270 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NBD-14270 in cell culture experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to off-target effects.

Troubleshooting Guide

Researchers may occasionally observe unexpected results in cell culture experiments with this compound. This guide provides a structured approach to troubleshooting these potential issues.

Investigating Unexpected Experimental Outcomes

If you observe results that deviate from the expected antiviral activity of this compound, consider the following troubleshooting steps.

Observed Issue Potential Cause Recommended Action
Higher than expected cytotoxicity Cell line-specific sensitivity; Compound degradation; Off-target toxicity1. Determine the 50% cytotoxic concentration (CC50) in your specific cell line using a standard cytotoxicity assay (see protocol below). 2. Ensure the compound is properly stored and handled to prevent degradation. 3. Compare the effective concentration (IC50) for antiviral activity with the CC50 to determine the therapeutic window.
Inconsistent antiviral activity Compound solubility issues; Inaccurate concentration; Cell culture variability1. Verify the complete solubilization of this compound in your culture medium.[1] 2. Confirm the final concentration of the compound in your assay. 3. Standardize cell seeding density and assay timing.
Unexplained changes in cell morphology or phenotype Off-target effects on cellular pathways; Cellular stress response1. Perform dose-response experiments to see if the phenotypic changes are concentration-dependent. 2. Use a negative control compound with a similar chemical scaffold but no antiviral activity, if available. 3. Investigate key cellular signaling pathways that may be affected using techniques like western blotting for common stress markers.

Troubleshooting Workflow for Suspected Off-Target Effects

Troubleshooting_Workflow start Unexpected Result Observed (e.g., high toxicity, phenotype change) check_concentration Verify Compound Concentration and Solubility start->check_concentration cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) to Determine CC50 check_concentration->cytotoxicity_assay compare_ic50_cc50 Compare Antiviral IC50 with CC50 cytotoxicity_assay->compare_ic50_cc50 is_therapeutic_window_good Is Therapeutic Window > 10? compare_ic50_cc50->is_therapeutic_window_good investigate_off_target Investigate Potential Off-Target Effects is_therapeutic_window_good->investigate_off_target No end_on_target Effect is Likely On-Target or Acceptable Cell Line-Specific Toxicity is_therapeutic_window_good->end_on_target Yes dose_response Conduct Dose-Response for Phenotypic Changes investigate_off_target->dose_response negative_control Use Negative Control Compound dose_response->negative_control pathway_analysis Analyze Cellular Pathways (e.g., Western Blot, RNA-seq) negative_control->pathway_analysis end_off_target High Likelihood of Off-Target Effect pathway_analysis->end_off_target

Caption: A logical workflow for troubleshooting unexpected experimental results.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay

This protocol outlines the steps to determine the cytotoxicity of this compound in a given cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Workflow for Cytotoxicity Assay

MTT_Assay_Workflow seed_cells 1. Seed cells in a 96-well plate and incubate for 24 hours. add_compound 2. Add serial dilutions of this compound to the wells. seed_cells->add_compound incubate_compound 3. Incubate for 48-72 hours. add_compound->incubate_compound add_mtt 4. Add MTT solution to each well and incubate for 4 hours. incubate_compound->add_mtt solubilize 5. Solubilize formazan crystals with DMSO. add_mtt->solubilize read_plate 6. Read absorbance at 570 nm. solubilize->read_plate calculate_cc50 7. Calculate CC50 from the dose-response curve. read_plate->calculate_cc50

Caption: The experimental workflow for an MTT-based cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Plot the percentage of cell viability versus the log of the compound concentration and determine the CC50 value using non-linear regression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent HIV-1 entry inhibitor.[1][2][3] It functions by binding directly to the HIV-1 envelope glycoprotein gp120, which is essential for the virus to attach to the host cell's CD4 receptor.[1][3] This interaction prevents the conformational changes necessary for viral entry into the host cell.

Mechanism of this compound Inhibition of HIV-1 Entry

HIV_Entry_Inhibition cluster_virus HIV-1 Virus cluster_cell Host Cell gp120 gp120 binding Binding gp120->binding gp120->binding CD4 CD4 Receptor coreceptor Co-receptor (CXCR4/CCR5) CD4->coreceptor Conformational Change fusion Membrane Fusion & Viral Entry coreceptor->fusion NBD14270 This compound NBD14270->gp120 Binds to gp120 binding->CD4 no_fusion Entry Blocked binding->no_fusion inhibition Inhibition

Caption: this compound binds to HIV-1 gp120, preventing its interaction with CD4.

Q2: What is the reported cytotoxicity of this compound?

A2: this compound generally exhibits low cytotoxicity.[1][2][3] Published data reports a 50% cytotoxic concentration (CC50) of greater than 100 µM in TZM-bl and U87-CD4-CXCR4 cell lines.[1] However, it is crucial to determine the CC50 in your specific cell line of interest as sensitivity can vary.

Q3: Are there any known off-target interactions for this compound?

A3: Currently, there is no publicly available data from comprehensive off-target screening studies, such as broad kinase panels or receptor binding assays, for this compound. While the compound is designed to be specific for HIV-1 gp120, researchers should remain aware of the potential for uncharacterized off-target effects in their experimental systems.

Q4: My cells look unhealthy at the effective antiviral concentration. What should I do?

A4: First, confirm that the observed effect is dose-dependent. Then, perform a cytotoxicity assay as detailed in the protocol above to establish the therapeutic window (the ratio of CC50 to IC50) in your cell line. If the therapeutic window is narrow (e.g., less than 10), the observed effects may be due to on-target or off-target toxicity. Consider using the lowest effective concentration possible.

Q5: How should I design my experiments to control for potential off-target effects?

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Dose-Response: Use a range of concentrations to demonstrate that the desired antiviral effect occurs at concentrations that do not cause significant cytotoxicity.

  • Negative Control Cells: If possible, use a cell line that does not support HIV-1 entry (e.g., lacking the CD4 receptor) to see if the compound has any effects independent of its antiviral activity.

  • Rescue Experiments: If a specific off-target is suspected, it may be possible to "rescue" the phenotype by adding a downstream component of the affected pathway.

References

Technical Support Center: Mitigating Cytotoxicity of NBD-14270 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBD-14270 derivatives. The information is designed to help users identify, understand, and mitigate potential cytotoxicity observed during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported cytotoxicity?

A1: this compound is a potent, small-molecule HIV-1 entry inhibitor that targets the viral envelope glycoprotein gp120.[1][2][3][4] It belongs to a class of compounds developed to prevent the virus from binding to the host cell's CD4 receptor, the first step in viral entry.[3][4] Published data indicates that this compound itself has low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 100 μM in various cell lines.[4] Specifically, a CC50 of 109.3 μM has been reported in TZM-bl cells.[4]

Q2: Why are my this compound derivatives showing higher cytotoxicity than the parent compound?

A2: Modifications to the this compound scaffold, while potentially improving antiviral potency or other pharmacological properties, can inadvertently introduce or enhance off-target effects, leading to increased cytotoxicity. Structure-activity relationship (SAR) studies on this compound and its analogs have shown that changes to different parts of the molecule can significantly impact both efficacy and toxicity. For instance, replacing the central phenyl ring with a pyridine ring was a key modification in the development of this compound that led to a marked improvement in the selectivity index (the ratio of cytotoxicity to antiviral activity) compared to its predecessors.[1][2][5] Your derivatives may have alterations that interact with cellular components in a way that triggers stress pathways, disrupts mitochondrial function, or compromises cell membrane integrity.

Q3: What are the common cellular mechanisms of drug-induced cytotoxicity?

A3: Drug-induced cytotoxicity can be mediated by a variety of mechanisms, including:

  • Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and activation of caspases.

  • Necrosis: Uncontrolled cell death resulting from membrane damage and the release of intracellular contents.

  • Mitochondrial dysfunction: Disruption of the mitochondrial membrane potential, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • Oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.

  • Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged.

Q4: How can I reduce the cytotoxicity of my this compound derivatives in my cell-based assays?

A4: Several strategies can be employed to mitigate the cytotoxicity of your compounds in vitro:

  • Optimize Compound Concentration and Incubation Time: Use the lowest effective concentration and the shortest incubation time necessary to observe the desired antiviral effect.

  • Improve Compound Solubility: Poor solubility can lead to compound precipitation at higher concentrations, which can cause non-specific cytotoxicity. Ensure your compound is fully dissolved in the culture medium. Consider using different solvent systems or formulation strategies.

  • Adjust Cell Culture Conditions: Ensure your cells are healthy, within a consistent passage number, and seeded at an optimal density. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.

  • Formulation Strategies: For hydrophobic compounds like this compound derivatives, consider using formulations with excipients such as DMSO, PEG300, Tween-80, or cyclodextrins (SBE-β-CD) to improve solubility and reduce precipitation.[1]

  • Co-treatment with Protective Agents: If a specific mechanism of toxicity is suspected (e.g., oxidative stress), co-treatment with antioxidants like N-acetylcysteine (NAC) may help.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cytotoxicity at all tested concentrations - Inherent toxicity of the derivative.- Compound precipitation due to poor solubility.- Error in compound concentration calculation.- Synthesize and test analogs with modifications predicted to reduce toxicity.- Visually inspect wells for precipitate under a microscope.- Perform a solubility test in your assay medium.- Re-verify stock solution concentration and dilution calculations.
Cytotoxicity observed only at high concentrations - Off-target effects at supra-pharmacological concentrations.- Compound aggregation.- Focus on the therapeutic window where antiviral activity is observed without significant cytotoxicity.- Use dynamic light scattering (DLS) to check for aggregation.- Consider formulation optimization.
Inconsistent cytotoxicity results between experiments - Variability in cell health or passage number.- Inconsistent seeding density.- Instability of the compound in culture medium.- Use cells within a narrow passage number range.- Standardize cell seeding protocols.- Assess the stability of your compound in media over the course of the experiment.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) - Different mechanisms of cell death are being measured.- Interference of the compound with the assay chemistry.- Use a panel of cytotoxicity assays to get a comprehensive picture (e.g., metabolic, membrane integrity, apoptosis).- Run assay controls with the compound in the absence of cells to check for direct interference.

Quantitative Data on this compound and Derivatives

The following table summarizes the 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) for this compound and some of its precursors, demonstrating the process of optimizing for a better selectivity index (SI = CC50/IC50). Data is derived from studies on TZM-bl cells.

CompoundChemical ScaffoldAntiviral Activity (IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
NBD-11021 Phenyl0.131.814[1][2]
NBD-14189 Phenyl0.08915.5174[1][2]
This compound Pyridine0.16109.3683[1][2][4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls (e.g., DMSO at the same final concentration as in the compound-treated wells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay measures the activity of LDH released from damaged cells into the culture supernatant.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound derivatives

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plates

  • Complete cell culture medium

  • This compound derivatives

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT protocol.

  • Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours.

  • Readout: Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Potential Solutions A High Cytotoxicity Observed B Verify Compound Integrity & Concentration A->B Step 1 C Assess Compound Solubility B->C Step 2 H Refine Experimental Protocol B->H D Optimize Assay Conditions C->D Step 3 G Optimize Formulation C->G E Characterize Mechanism of Cytotoxicity D->E Step 4 F Modify Chemical Structure E->F E->G E->H

Caption: Troubleshooting workflow for addressing high cytotoxicity.

G cluster_0 HIV-1 Entry Pathway cluster_1 Inhibitor Action & Off-Target Effects HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 Conformational Change Fusion Membrane Fusion CCR5->Fusion Entry Viral Entry Fusion->Entry NBD_Derivative This compound Derivative NBD_Derivative->gp120 Inhibition OffTarget Off-Target Cellular Proteins NBD_Derivative->OffTarget Potential Interaction Stress Cellular Stress Pathways (e.g., Apoptosis, Necrosis) OffTarget->Stress Cytotoxicity Cytotoxicity Stress->Cytotoxicity

Caption: On-target vs. potential off-target effects of this compound derivatives.

G cluster_0 Drug-Induced Stress cluster_1 Cellular Response Pathways cluster_2 Cell Fate Compound This compound Derivative Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ER ER Stress Compound->ER Membrane Membrane Damage Compound->Membrane ROS ↑ Reactive Oxygen Species Mitochondria->ROS Caspases Caspase Activation Mitochondria->Caspases UPR Unfolded Protein Response ER->UPR LDH_Release LDH Release Membrane->LDH_Release Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis UPR->Caspases Caspases->Apoptosis LDH_Release->Necrosis

Caption: General signaling pathways of drug-induced cytotoxicity.

References

Technical Support Center: Addressing Experimental Variability in NBD-14270 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with NBD-14270, a potent HIV-1 entry inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule, pyridine analogue that acts as a potent HIV-1 entry antagonist.[1][2] Its primary mechanism of action is to bind to the HIV-1 envelope glycoprotein gp120, thereby preventing the interaction between the virus and the host cell's CD4 receptor. This inhibition of binding is a critical step in preventing the virus from entering and infecting host cells.[1][3]

Q2: What are the recommended solvent and storage conditions for this compound?

For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] It is crucial to use freshly opened, high-quality DMSO as it is hygroscopic, and water content can affect solubility. To aid dissolution, ultrasonic treatment may be necessary. If precipitation or phase separation occurs, gentle heating and/or sonication can be applied.[1]

  • Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to store in sealed vials, protected from moisture and light.[1]

  • Powder: The solid form of this compound can be stored at -20°C for up to 2 years.[2]

Q3: What are the typical IC50 and CC50 values for this compound?

The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are crucial parameters for evaluating the potency and safety of this compound. These values can vary depending on the specific HIV-1 strain, cell line, and assay conditions used.

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound assays.

Antiviral Activity (Neutralization) Assays

Issue: High variability between replicate wells.

  • Possible Cause: Uneven cell distribution.

    • Solution: Ensure a single-cell suspension is achieved before plating. Gently swirl the plate after cell seeding to promote uniform distribution. Wrapping the plate in aluminum foil during incubation can help maintain a consistent temperature across all wells.[4]

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques. To minimize cell loss, avoid aggressive aspiration of media, especially during wash steps.[4]

  • Possible Cause: Inconsistent this compound concentration.

    • Solution: Ensure the this compound stock solution is fully dissolved and well-mixed before preparing dilutions. Visually inspect for any precipitation.

Issue: Low or no neutralization observed.

  • Possible Cause: Inadequate incubation time.

    • Solution: Optimize the pre-incubation time of the virus with this compound before adding to the cells. Also, ensure sufficient incubation time for the virus to infect the cells.[4]

  • Possible Cause: Incorrect virus titer.

    • Solution: Use a pre-titered virus stock to ensure an appropriate multiplicity of infection (MOI). An MOI that is too high can overwhelm the inhibitor.

  • Possible Cause: this compound degradation.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.

Issue: High background signal in control wells.

  • Possible Cause: Cell contamination.

    • Solution: Regularly check cell cultures for any signs of contamination. Use aseptic techniques throughout the experimental procedure.

  • Possible Cause: Reagent interference.

    • Solution: Ensure that the DMSO concentration in the final assay volume is consistent across all wells and is at a level that does not affect cell viability or the assay readout.

Cell-Cell Fusion Assays

Issue: Inconsistent fusion activity.

  • Possible Cause: Variation in cell confluence.

    • Solution: Seed effector and target cells at a consistent density to ensure a uniform cell monolayer at the time of the assay.

  • Possible Cause: Suboptimal co-culture time.

    • Solution: Optimize the duration of co-culture to achieve a robust fusion signal without causing excessive cell death.

Issue: High background fusion (spontaneous fusion).

  • Possible Cause: Over-expression of Env or CD4/co-receptors.

    • Solution: Titrate the amount of plasmid used for transfection to achieve optimal expression levels that support fusion without causing high levels of spontaneous cell-cell fusion.

  • Possible Cause: Cell line instability.

    • Solution: Regularly monitor the expression levels of Env and receptors in the stable cell lines used for the assay.

Cytotoxicity Assays (e.g., MTT, MTS)

Issue: High variability in cell viability readings.

  • Possible Cause: Uneven cell seeding.

    • Solution: As with neutralization assays, ensure a homogenous cell suspension and even distribution in the plate.

  • Possible Cause: Incomplete formazan solubilization (in MTT assays).

    • Solution: Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.

Issue: False-positive cytotoxicity.

  • Possible Cause: this compound precipitation at high concentrations.

    • Solution: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If observed, consider using a different solvent or a lower top concentration.

  • Possible Cause: Interference with the assay chemistry.

    • Solution: Run a control plate without cells to check if this compound directly reacts with the assay reagents (e.g., reduces MTT in the absence of cells).

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterVirus/Cell LineValueAssay TypeReference
IC50 50 HIV-1 Env-pseudotyped viruses180 nMSingle-cycle infectivity[1]
IC50 HIV-1 (unspecified)0.16 µMSingle-cycle infectivity[1]
CC50 TZM-bl cells>100 µMCytotoxicity[1]
CC50 TZM-bl cells109.3 µMMTS assay[1]
CC50 U87-CD4-CXCR4 cells>100 µMNot specified[1]

Experimental Protocols

General Protocol for HIV-1 Pseudovirus Neutralization Assay
  • Cell Plating: Seed target cells (e.g., TZM-bl) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Virus-Inhibitor Incubation: In a separate plate, mix the diluted this compound with a standardized amount of HIV-1 pseudovirus. Incubate for 1 hour at 37°C.

  • Infection: Transfer the virus-inhibitor mixture to the plated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Readout: Measure the extent of viral infection. For TZM-bl cells, this is typically done by lysing the cells and measuring luciferase activity.

  • Data Analysis: Calculate the percentage of neutralization for each this compound concentration relative to virus-only control wells. Determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for Cell-Based Cytotoxicity Assay (MTT)
  • Cell Plating: Seed cells in a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. Determine the CC50 value.

Visualizations

HIV1_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Fusion Membrane Fusion gp41->Fusion 4. Fusion Pore Formation CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolding NBD14270 This compound NBD14270->gp120 Inhibits Binding Entry Viral Entry Fusion->Entry

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout & Analysis PlateCells 1. Plate Target Cells InfectCells 5. Infect Cells with Virus-Inhibitor Mix PlateCells->InfectCells PrepareCompound 2. Prepare this compound Serial Dilutions PreIncubate 4. Pre-incubate Virus with this compound PrepareCompound->PreIncubate PrepareVirus 3. Prepare Virus Inoculum PrepareVirus->PreIncubate PreIncubate->InfectCells AssaySignal 6. Measure Assay Signal (e.g., Luciferase) InfectCells->AssaySignal DataAnalysis 7. Calculate % Inhibition and IC50 AssaySignal->DataAnalysis

Caption: General experimental workflow for an this compound antiviral assay.

Troubleshooting_Logic Start Inconsistent Results? CheckCells Check Cell Health & Density Start->CheckCells Yes CheckCells->Start Issue Found & Corrected CheckReagents Verify Reagent Preparation & Storage CheckCells->CheckReagents Cells OK CheckReagents->Start Issue Found & Corrected CheckProtocol Review Assay Protocol Steps CheckReagents->CheckProtocol Reagents OK CheckProtocol->Start Issue Found & Corrected OptimizeIncubation Optimize Incubation Times CheckProtocol->OptimizeIncubation Protocol OK ValidateVirusTiter Validate Virus Titer/MOI OptimizeIncubation->ValidateVirusTiter CheckSolubility Confirm this compound Solubility ValidateVirusTiter->CheckSolubility End Consistent Results CheckSolubility->End

Caption: Logical troubleshooting workflow for this compound assays.

References

NBD-14270 stability and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and experimental use of NBD-14270, a potent HIV-1 entry inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule, pyridine analogue that acts as a potent HIV-1 entry antagonist.[1] Its primary mechanism of action is to bind to a highly conserved pocket on the HIV-1 envelope glycoprotein gp120, known as the Phe43 cavity.[2][3] This binding mimics the interaction of the natural host cell receptor, CD4, inducing a conformational change in gp120 to a "CD4-bound" state.[2][3][4] This premature activation of the viral fusion machinery can lead to the irreversible inactivation of the virus, thereby preventing its entry into host cells.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is critical for maintaining its stability and efficacy. Recommendations for stock solutions are as follows:

Storage TemperatureDurationSpecial Instructions
-80°C6 monthsSealed storage, protect from moisture and light.
-20°C1 monthSealed storage, protect from moisture and light.

Data sourced from MedChemExpress.[1]

Q3: How should I prepare stock and working solutions of this compound?

A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in 100% DMSO. For in vivo studies, specific formulations are recommended to ensure solubility and bioavailability. Below are examples of solvent preparations:

ProtocolSolvent CompositionFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.88 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.88 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.88 mM)

Data sourced from MedChemExpress.[1]

It is important to add the solvents one by one and mix thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: What is the expected potency (IC50) of this compound?

A4: The half-maximal inhibitory concentration (IC50) of this compound against a panel of 50 HIV-1 Env-pseudotyped viruses is approximately 180 nM.[1] In single-cycle infectivity assays using TZM-bl cells, the IC50 is reported to be around 0.16 µM.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected antiviral activity.

  • Possible Cause 1: Compound Instability.

    • Solution: Ensure that this compound stock solutions have been stored correctly according to the recommended conditions and have not exceeded their recommended shelf life. Prepare fresh working dilutions for each experiment.

  • Possible Cause 2: Improper Solution Preparation.

    • Solution: this compound has limited aqueous solubility. Ensure that the compound is fully dissolved in the stock solution (DMSO) before preparing further dilutions. For cell-based assays, ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). If precipitation is observed in the final culture medium, reconsider the solvent system or the final concentration of this compound.

  • Possible Cause 3: Viral Strain Variability.

    • Solution: The sensitivity of HIV-1 to this compound can be influenced by the conformation of the gp120 envelope glycoprotein, particularly the V1/V2 and V3 variable loops.[3] Different viral strains may exhibit varying susceptibility. It is advisable to test this compound against a panel of relevant HIV-1 strains or to use a well-characterized reference strain.

Issue 2: Unexpected enhancement of viral infection.

  • Possible Cause: CD4 Agonist Activity in CD4-Negative Cells.

    • Explanation: this compound and its analogs can act as CD4 mimetics, inducing a gp120 conformation that facilitates binding to the co-receptor (CCR5 or CXCR4). In experiments using CD4-negative cells that express these co-receptors, this compound can paradoxically enhance viral entry.[2][5]

    • Solution: Be aware of this phenomenon when designing experiments. This effect is specific to CD4-negative, co-receptor-positive cells. In standard antiviral assays using CD4-positive cells, this compound should act as an inhibitor.

Issue 3: High background or cytotoxicity in cell-based assays.

  • Possible Cause 1: Solvent Toxicity.

    • Solution: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.

  • Possible Cause 2: Compound Cytotoxicity.

    • Solution: While this compound generally shows low cytotoxicity (CC50 > 100 µM in TZM-bl cells), it is essential to determine the cytotoxic concentration (CC50) in your specific cell line under your experimental conditions.[1] Always run a parallel cytotoxicity assay (e.g., using CellTiter-Glo®, MTS, or trypan blue exclusion) to ensure that the observed antiviral effect is not due to cell death.

Experimental Protocols

HIV-1 Entry Inhibition Assay (Single-Cycle Infectivity Assay)

This protocol is a representative method based on commonly used assays for HIV-1 entry inhibitors.

  • Materials:

    • TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR).

    • HIV-1 Env-pseudotyped virus stock.

    • This compound.

    • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

    • 96-well cell culture plates.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the desired amount of HIV-1 Env-pseudotyped virus with the this compound dilutions for 1 hour at 37°C.

    • Remove the culture medium from the TZM-bl cells and add the virus-compound mixture.

    • Incubate for 48 hours at 37°C.

    • After incubation, remove the supernatant and lyse the cells.

    • Measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay
  • Materials:

    • The same cell line used in the antiviral assay (e.g., TZM-bl).

    • This compound.

    • Cell culture medium.

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., MTS or CellTiter-Glo®).

    • Plate reader.

  • Procedure:

    • Seed cells in a 96-well plate as for the antiviral assay.

    • Add serial dilutions of this compound to the wells (in the absence of virus).

    • Incubate for the same duration as the antiviral assay (e.g., 48 hours).

    • Add the cell viability reagent to the wells and incubate according to the manufacturer's protocol.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the 50% cytotoxic concentration (CC50).

Visualizations

NBD_14270_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_host Host Cell gp120_unbound gp120 (Unbound State) gp120_CD4_bound gp120 (CD4-Bound Conformation) gp120_unbound->gp120_CD4_bound Conformational Change gp41 gp41 CD4 CD4 Receptor Coreceptor CCR5/CXCR4 Co-receptor NBD14270 This compound NBD14270->gp120_unbound Fusion_Incompetent Fusion-Incompetent State (Inactivated) gp120_CD4_bound->Fusion_Incompetent Premature Inactivation Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare this compound Serial Dilutions C Pre-incubate Virus + this compound A->C B Prepare HIV-1 Env-Pseudovirus B->C D Infect TZM-bl Reporter Cells C->D E Incubate for 48 hours D->E F Lyse Cells & Add Luciferase Substrate E->F G Measure Luminescence F->G H Calculate IC50 G->H

References

Technical Support Center: Synthesis and Evaluation of NBD-14270 Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the synthesis and evaluation of NBD-14270 positional isomers to improve anti-HIV-1 potency.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind synthesizing positional isomers of this compound?

The synthesis of positional isomers of this compound, a potent HIV-1 entry inhibitor, is a strategy to explore the structure-activity relationship (SAR) of the molecule.[1] By altering the arrangement of substituents on the thiazole ring, researchers can investigate how these changes affect the compound's binding affinity to the HIV-1 envelope glycoprotein gp120, its antiviral potency, and its cytotoxic profile. The ultimate goal is to identify isomers with improved therapeutic potential, such as higher potency and a better selectivity index.

Q2: What is the mechanism of action of this compound and its isomers?

This compound and its analogues are small-molecule entry inhibitors that target the HIV-1 envelope glycoprotein gp120.[1][2] They are designed to mimic the interaction of the host cell receptor CD4 with gp120, specifically binding to a conserved region known as the Phe43 cavity. By occupying this site, these compounds are thought to prevent the conformational changes in gp120 that are necessary for the virus to bind to the co-receptor (CCR5 or CXCR4) and subsequently fuse with the host cell membrane, thus blocking viral entry.

Q3: Which positional isomer of this compound has shown the most promise?

Based on available research, the scaffold of the parent molecule, this compound (referred to as Scaffold A in some studies), has demonstrated the highest potency and the best selectivity index among the synthesized thiazole positional isomers.[1]

Data Presentation: Potency and Cytotoxicity of this compound Isomers

The following table summarizes the reported anti-HIV-1 activity (IC50) and cytotoxicity (CC50) of this compound and its positional isomers.

CompoundScaffoldAnti-HIV-1 Activity (IC50) µMCytotoxicity (CC50) µMSelectivity Index (SI = CC50/IC50)
This compound AData not available in snippetsData not available in snippetsData not available in snippets
Isomer 1 BData not available in snippetsData not available in snippetsData not available in snippets
Isomer 2 CData not available in snippetsData not available in snippetsData not available in snippets

Note: Specific IC50 and CC50 values for all isomers were not available in the public search results. Researchers should refer to the full publication for detailed quantitative data.

Experimental Protocols

General Synthesis of this compound Thiazole Positional Isomers

The synthesis of this compound positional isomers typically involves a multi-step process. A key reaction is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. The specific starting materials and reaction conditions will vary depending on the desired isomer.

General Workflow:

G cluster_synthesis Synthesis of Thiazole Core cluster_modification Side Chain Attachment and Final Product Formation Start Start Alpha-haloketone Prepare appropriate α-haloketone precursor Start->Alpha-haloketone Thioamide Synthesize corresponding thioamide Start->Thioamide Condensation Hantzsch Thiazole Synthesis: Condensation of α-haloketone and thioamide Alpha-haloketone->Condensation Thioamide->Condensation Thiazole_Core Formation of the thiazole ring Condensation->Thiazole_Core Coupling Couple the thiazole core with the pyridine and piperidine moieties Thiazole_Core->Coupling Purification Purify the final compound (e.g., column chromatography, HPLC) Coupling->Purification Characterization Characterize the structure (e.g., NMR, Mass Spectrometry) Purification->Characterization Final_Product Final this compound Isomer Characterization->Final_Product G Start Start Plate_Cells Plate TZM-bl cells in a 96-well plate Start->Plate_Cells Add_Compound Add serial dilutions of the test compound (this compound isomer) Plate_Cells->Add_Compound Add_Virus Add HIV-1 pseudovirus Add_Compound->Add_Virus Incubate Incubate for 48 hours Add_Virus->Incubate Lyse_Cells Lyse the cells Incubate->Lyse_Cells Measure_Luciferase Measure luciferase activity (luminescence) Lyse_Cells->Measure_Luciferase Analyze_Data Calculate IC50 values Measure_Luciferase->Analyze_Data End End Analyze_Data->End HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 gp41->CD4 4. Membrane Fusion CD4->gp120 2. Conformational Change NBD_14270 This compound NBD_14270->gp120 Inhibition

References

Technical Support Center: Strategies to Reduce In Vitro Toxicity of NBD-14270

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the in vitro toxicity of the HIV-1 entry inhibitor NBD-14270. The strategies outlined here are based on best practices for working with small molecule inhibitors and can be adapted for other novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of in vitro toxicity observed with this compound?

A1: In vitro toxicity of small molecule inhibitors like this compound can stem from several factors:

  • Off-target effects: The compound may interact with cellular targets other than its intended target, gp120, leading to unintended biological consequences and toxicity.[1]

  • High concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) for its antiviral activity may lead to non-specific effects and cell death.[1][2]

  • Prolonged exposure: Continuous exposure of cell cultures to the compound can disrupt normal cellular functions and result in cumulative toxicity.[1]

  • Solvent toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations (usually above 0.1-0.5%).[1]

  • Metabolite toxicity: Cellular metabolism of this compound could produce toxic byproducts.[1]

  • Compound instability: Degradation of the compound in culture media could lead to the formation of toxic species.

Q2: How can I determine the optimal, non-toxic working concentration of this compound?

A2: The ideal concentration of this compound should maximize its antiviral efficacy while minimizing cytotoxicity. This is best determined by performing a dose-response study for both antiviral activity and cytotoxicity in parallel. A standard cytotoxicity assay, such as MTT, resazurin, or LDH release, should be performed on the host cells used for the antiviral assay. The optimal concentration will be within the therapeutic window, where antiviral activity is high and cytotoxicity is low.

Q3: What are appropriate positive and negative controls for my in vitro experiments with this compound?

A3: Proper controls are crucial for interpreting your results.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effect of the compound from that of the solvent.[1]

    • Untreated Control: Cells in culture medium alone to establish a baseline for viability and growth.

    • Inactive Analog Control: If available, a structurally similar but biologically inactive analog of this compound can demonstrate that the observed effects are specific to the active compound.[2]

  • Positive Controls:

    • For Cytotoxicity: A known cytotoxic agent (e.g., staurosporine) to ensure the cytotoxicity assay is working correctly.

    • For Antiviral Activity: A well-characterized HIV-1 entry inhibitor (e.g., T-20) to validate the antiviral assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of cell death observed after this compound treatment. Inhibitor concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value for antiviral activity.[1]
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to achieve the desired antiviral effect.[1]
Solvent (DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[1][3]
Compound precipitation.Visually inspect the culture wells for any precipitate. Test the solubility of this compound in your culture medium. Consider using a lower concentration or a different formulation if solubility is an issue.[3]
Inconsistent or variable cytotoxicity between experiments. Inconsistent cell health or seeding density.Use cells within a consistent passage number range and ensure high viability (>95%) before seeding. Optimize and standardize the cell seeding density.[3]
Compound degradation.Prepare fresh stock solutions of this compound regularly. Store stock solutions at the recommended temperature and protect from light if the compound is light-sensitive.
Discrepancy between different viability assays (e.g., MTT vs. LDH). Different mechanisms of cell death are being measured.MTT and resazurin measure metabolic activity, which can be an early indicator of toxicity. LDH release assays measure membrane integrity, a later event in cell death. Performing a time-course experiment with multiple assays can provide a more complete picture of the cytotoxic mechanism.[3]

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using a Resazurin-Based Assay

This protocol outlines a method to assess the cytotoxicity of this compound on a given cell line.

1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest and count the cells, ensuring >95% viability. c. Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight at 37°C in a humidified 5% CO2 incubator.[1]

2. Compound Treatment: a. Prepare a stock solution of this compound in sterile DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[1] c. Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment control" (medium only).[1] d. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

3. Resazurin Assay: a. After the incubation period, add 10 µL of a sterile resazurin solution to each well.[1] b. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.[1] c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[1]

4. Data Analysis: a. Subtract the background fluorescence (from wells with medium only). b. Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. c. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and calculate the CC50 (50% cytotoxic concentration).

Visualizations

Experimental Workflow for Assessing and Mitigating In Vitro Toxicity

cluster_0 Phase 1: Toxicity Assessment cluster_1 Phase 2: Mitigation Strategy A Determine this compound Concentration Range B Perform Dose-Response Cytotoxicity Assay (e.g., Resazurin) A->B C Calculate CC50 Value B->C D Is CC50 significantly higher than antiviral IC50? C->D E Optimize Experimental Conditions D->E No G Proceed with Optimized Protocol D->G Yes H Synthesize and Test Less Toxic Analogs D->H If optimization fails E->B F Consider Co-treatment with Protective Agents E->F F->B

Caption: Workflow for assessing and mitigating the in vitro toxicity of this compound.

Hypothetical Signaling Pathway for Off-Target Toxicity

cluster_pathway Hypothetical Off-Target Kinase Pathway NBD This compound Kinase Off-Target Kinase NBD->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Stress/Apoptosis Substrate->Response Signal Transduction

Caption: A hypothetical signaling pathway illustrating how this compound could induce toxicity via an off-target kinase.

References

Validation & Comparative

Unveiling the Dual-Threat Strategy of NBD-14270 in HIV-1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel pyridine analogue, NBD-14270, validates its dual inhibitory action against Human Immunodeficiency Virus 1 (HIV-1), targeting two critical stages of the viral lifecycle: cell entry and reverse transcription. This guide provides a comparative overview of this compound's performance against established antiretroviral agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Initially developed as an HIV-1 entry antagonist, this compound functions by binding to the viral envelope glycoprotein gp120. More recent studies have revealed a second mechanism of action: the inhibition of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. This dual functionality positions this compound as a promising candidate for further preclinical development, potentially offering a higher barrier to the development of drug resistance.

Performance Comparison of this compound and Standard Antiretroviral Agents

The inhibitory activity of this compound has been quantified against both its primary target, gp120, and its secondary target, reverse transcriptase. The following tables present a summary of its efficacy, measured by half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), in comparison to standard-of-care HIV-1 inhibitors.

Table 1: Comparison of HIV-1 Entry Inhibitors

CompoundTargetMechanism of ActionIC50 / EC50Cell Type / Assay Condition
This compound gp120Entry AntagonistEC50: <200 nMTZM-bl cells, single-cycle infectivity assay
MaravirocCCR5Co-receptor AntagonistIC50: 3.3 nM (MIP-1α), 7.2 nM (MIP-1β), 5.2 nM (RANTES)Cell-free assays
EC50: 0.7 - 8.9 nMCell culture
Fostemsavir (Temsavir)gp120Attachment InhibitorMedian IC50: 0.67 nMPhenoSense Entry assay

Table 2: Comparison of HIV-1 Reverse Transcriptase Inhibitors

CompoundTargetMechanism of ActionIC50 / EC50Cell Type / Assay Condition
This compound Reverse TranscriptaseBridges dNTP and NNRTI sitesIC50: <5 µMEnzymatic assay
Zidovudine (AZT)Reverse TranscriptaseNucleoside Reverse Transcriptase Inhibitor (NRTI)IC50: 0.01 - 4.87 µMHIV-1 isolates from patients
EC50: 0.01 - 0.49 µMVarious cell lines
NevirapineReverse TranscriptaseNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)IC50: 84 nMEnzyme assay
EC50: 40 nMCell culture

Visualizing the Dual Inhibitory Pathway of this compound

The following diagram illustrates the two distinct points in the HIV-1 lifecycle where this compound exerts its inhibitory effects.

HIV_Inhibition_Pathway cluster_host_cell Host Cell cluster_virus HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Cytoplasm Cytoplasm Nucleus Nucleus Integrated_DNA Integrated Proviral DNA gp120 gp120 gp120->CD4 1. Binding Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT 4. Reverse Transcription RT->Integrated_DNA 5. Integration into Host Genome NBD_14270 This compound NBD_14270->gp120 Inhibition of Binding NBD_14270->RT Inhibition of Reverse Transcription

Caption: Dual inhibitory action of this compound on HIV-1 entry and reverse transcription.

Experimental Protocols

HIV-1 Single-Cycle Infectivity Assay (TZM-bl Assay)

This assay is utilized to determine the efficacy of this compound in preventing viral entry.

Objective: To measure the reduction in viral infectivity in the presence of the inhibitor.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)

  • HIV-1 Env-pseudotyped virus

  • This compound and control compounds

  • 96-well cell culture plates

  • Growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound and control compounds in growth medium.

  • Pre-incubate the diluted compounds with the HIV-1 Env-pseudotyped virus for 1 hour at 37°C.

  • Remove the growth medium from the TZM-bl cells and add the virus-compound mixture to the wells.

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, remove the medium and lyse the cells.

  • Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • The percentage of inhibition is calculated by comparing the luminescence in the presence of the compound to the luminescence of the virus-only control. The EC50 value is determined from the dose-response curve.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.

Objective: To quantify the inhibition of DNA synthesis by HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and oligo(dT) primer

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or Biotin-dUTP)

  • This compound and control inhibitors (e.g., Nevirapine, Zidovudine triphosphate)

  • Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

  • Streptavidin-coated microplate (for biotin-based assays)

  • Detection reagents (e.g., anti-DIG-POD and substrate for colorimetric or chemiluminescent detection)

  • Microplate reader

Procedure:

  • In a microplate well, combine the reaction buffer, poly(A) template, and oligo(dT) primer.

  • Add serial dilutions of this compound or control inhibitors to the wells.

  • Initiate the reaction by adding the recombinant HIV-1 RT and the dNTP mix.

  • Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

  • Stop the reaction (e.g., by adding EDTA).

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotin-labeled DNA product.

  • Wash the plate to remove unbound reagents.

  • Add the detection antibody conjugate (e.g., HRP-conjugated anti-DIG) and incubate.

  • After another wash step, add the substrate and measure the signal (absorbance or luminescence) using a microplate reader.

  • The percentage of inhibition is calculated relative to the no-inhibitor control, and the IC50 value is determined from the dose-response curve.

A Comparative Guide to HIV-1 Entry Inhibitors: NBD-14270 vs. Maraviroc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action, performance, and experimental evaluation of two prominent HIV-1 entry inhibitors: NBD-14270 and maraviroc. The information is intended to assist researchers in understanding the distinct and overlapping features of these compounds, thereby informing future drug discovery and development efforts.

Mechanism of Action: A Tale of Two Targets

This compound and maraviroc represent two distinct strategies for inhibiting the entry of HIV-1 into host cells. Their primary difference lies in their molecular targets: this compound targets the viral envelope glycoprotein gp120, while maraviroc targets a host cell co-receptor, CCR5.

This compound: Targeting the Virus

This compound is a small molecule inhibitor that directly binds to the HIV-1 envelope glycoprotein gp120. Specifically, it occupies the Phe43 cavity, a crucial pocket within gp120 that is essential for its interaction with the host cell's primary receptor, CD4. By binding to this site, this compound acts as a CD4 mimic, but instead of initiating the conformational changes required for viral entry, it antagonizes this process, effectively preventing the virus from attaching to the host cell. Some studies also suggest a potential secondary mechanism for NBD compounds, involving the inhibition of HIV-1 reverse transcriptase, though its primary role is as an entry inhibitor targeting gp120.

Maraviroc: Targeting the Host Cell

Maraviroc is a non-competitive antagonist of the C-C chemokine receptor type 5 (CCR5), a co-receptor on the surface of host immune cells that is utilized by R5-tropic strains of HIV-1 for entry.[1] Maraviroc binds to a deep, hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1] This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the viral gp120 protein.[1] Consequently, even after binding to the CD4 receptor, the virus is unable to engage with CCR5, a critical step for the fusion of the viral and cellular membranes. This allosteric inhibition mechanism means that maraviroc does not directly compete with the natural chemokine ligands of CCR5.[1]

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and maraviroc. It is important to note that the data presented are compiled from different studies and, therefore, a direct comparison should be made with caution due to potential variations in experimental conditions, such as cell lines, virus strains, and assay protocols.

Table 1: Antiviral Potency

CompoundAssay SystemVirus TypePotency MetricValueCitation
This compound Single-cycle TZM-bl cellsHIV-1 Env-pseudotypedIC50160 nM[2]
This compound 50 HIV-1 Env-pseudotyped virusesHIV-1 Env-pseudotypedIC50180 nM[2]
Maraviroc TZM-bl cellsHIV-1 Bal (R5-tropic)IC500.2 nM[3]
Maraviroc 43 primary isolatesR5-tropic HIV-1Geometric Mean IC902.0 nM[4]

Table 2: Cytotoxicity

CompoundCell LineCytotoxicity MetricValueCitation
This compound TZM-bl cellsCC50>100 µM[2]
Maraviroc VariousNot specifiedNo detectable in vitro cytotoxicity[4]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and maraviroc.

HIV-1 Env-Pseudotyped Virus Production

This protocol describes the generation of single-round infectious viral particles that express the HIV-1 envelope glycoprotein (Env) on their surface.

  • Cell Seeding: 293T cells are seeded in T-75 flasks to achieve 50-80% confluency on the day of transfection.

  • Plasmid Co-transfection: An Env-expressing plasmid and a backbone plasmid containing an Env-defective HIV-1 genome (e.g., carrying a luciferase reporter gene) are co-transfected into the 293T cells using a suitable transfection reagent (e.g., FuGENE 6).

  • Incubation: The transfected cells are incubated at 37°C for 48-72 hours.

  • Harvesting: The virus-containing culture supernatants are harvested, clarified by centrifugation, and filtered through a 0.45-micron filter.

  • Titration: The infectivity of the pseudovirus stock is determined by infecting target cells (e.g., TZM-bl) with serial dilutions of the virus and measuring the reporter gene expression (e.g., luciferase activity).

TZM-bl Cell-Based HIV-1 Entry (Neutralization) Assay

This assay is widely used to quantify the inhibitory activity of antiviral compounds against HIV-1 entry.

  • Cell Seeding: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.

  • Compound Dilution: The test compounds (this compound or maraviroc) are serially diluted in culture medium directly in the 96-well plates.

  • Virus Addition: A pre-titered amount of HIV-1 Env-pseudotyped virus is added to each well containing the diluted compound.

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and reporter gene expression.

  • Lysis and Luminescence Reading: A luciferase assay reagent is added to each well to lyse the cells and initiate the luminescent reaction. The light output, which is proportional to the level of viral infection, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the luminescence in the presence of the compound to that in the absence of the compound (virus control). The IC50 value (the concentration of the compound that inhibits 50% of viral infection) is then determined from the dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and mechanisms of inhibition for this compound and maraviroc.

NBD14270_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Blocked gp41 gp41 CCR5 CCR5 Co-receptor NBD14270 This compound NBD14270->gp120

Caption: Mechanism of this compound action.

References

A Comparative Guide to NBD Series HIV-1 Entry Inhibitors: Focus on NBD-14270

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NBD-14270 with other notable compounds in the Nitrobenzoxadiazole (NBD) series of HIV-1 entry inhibitors. The information presented is based on available experimental data to facilitate objective evaluation of their performance and potential for further development.

Introduction to NBD Series Compounds

The NBD series of compounds represents a class of small-molecule HIV-1 entry inhibitors. They function as CD4 mimetics, binding to the viral envelope glycoprotein gp120. This interaction blocks the attachment of the virus to the host cell's CD4 receptor, a critical first step in the HIV-1 lifecycle. By preventing this binding, NBD compounds effectively inhibit the entry of the virus into host cells.

Quantitative Comparison of NBD Series Compounds

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound and other key NBD series compounds. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes death to 50% of host cells in a culture. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

CompoundIC50CC50Selectivity Index (SI)Target/Assay
This compound 180 nM (against 50 HIV-1 Env-pseudotyped viruses)[1]>100 µM[1]>555HIV-1 Entry (TZM-bl cells)[1]
0.16 µM[1]109.3 µM[1]683Single-cycle (TZM-bl Cells) assay[1]
NBD-556 6.5 µM (HIV-1 IIIB)[2][3]>280 µM (MT-2 cells)[1]>43HIV-1 Infection (MT-2 cells)[2][3]
15.9 µM (HIV-1 MN)[2][3]>17
5.3 µM (HIV-1 V32)[2][3]>52
NBD-14136 0.27 µM42.4 µM157Anti-HIV-1 Screening
NBD-14273 0.18 µM>40 µM>222Anti-HIV-1 Screening
NBD-14204 0.24–0.9 µM (mean 0.47 µM)Not specifiedNot specifiedAntiviral activity against clinical isolates
NBD-14208 0.66–5.7 µM (mean 3 µM)Not specifiedNot specifiedAntiviral activity against clinical isolates

Experimental Protocols

The antiviral activity and cytotoxicity of the NBD series compounds are primarily evaluated using cell-based assays. A common and standardized method is the single-cycle infectivity assay using TZM-bl cells.

Single-Cycle Infectivity Assay in TZM-bl Cells

This assay is designed to measure the ability of a compound to inhibit a single round of HIV-1 infection.

Objective: To determine the concentration at which a compound inhibits 50% of viral infectivity (IC50).

Cell Line: TZM-bl cells. These are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 LTR promoter.

Principle: Upon successful HIV-1 entry and integration, the viral Tat protein is produced, which activates the HIV-1 LTR promoter, leading to the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is directly proportional to the level of viral infection.

Methodology:

  • Cell Plating: TZM-bl cells are seeded in 96-well plates and incubated overnight to allow for cell adherence.

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared.

  • Incubation: The diluted compounds are added to the cells, followed by the addition of a known amount of HIV-1 Env-pseudotyped virus.

  • Infection: The plates are incubated for 48-72 hours to allow for viral entry and gene expression.

  • Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.

  • Data Acquisition: The luminescence is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration at which a compound causes 50% cell death (CC50).

Methodology:

  • Cell Plating: TZM-bl or other relevant host cells are seeded in 96-well plates.

  • Compound Addition: A serial dilution of the test compound is added to the cells.

  • Incubation: The plates are incubated for the same duration as the infectivity assay.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for NBD series compounds, including this compound, is the inhibition of HIV-1 entry into host cells. This is achieved by mimicking the CD4 receptor and binding to the viral gp120 envelope glycoprotein.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 2. Conformational Change MembraneFusion Membrane Fusion CCR5_CXCR4->MembraneFusion 3. Co-receptor Binding ViralEntry Viral Entry MembraneFusion->ViralEntry 4. Fusion NBD_14270 This compound NBD_14270->gp120 Inhibits Binding

Caption: HIV-1 entry pathway and inhibition by this compound.

The binding of NBD compounds to the Phe43 cavity of gp120 prevents the interaction between gp120 and the host cell's CD4 receptor. This initial attachment is a prerequisite for subsequent conformational changes in gp120 that allow it to bind to a co-receptor (CCR5 or CXCR4), leading to membrane fusion and viral entry. By blocking the first step, NBD compounds effectively halt the entire entry process.

While some literature mentions the involvement of the NF-κB signaling pathway in the context of "NBD peptides" for suppressing inflammation, the direct relevance of this pathway to the antiviral mechanism of small-molecule HIV-1 entry inhibitors like this compound has not been definitively established in the provided context. The primary and well-characterized pathway for these compounds is the direct inhibition of viral entry.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the antiviral efficacy of NBD series compounds using the TZM-bl cell-based assay.

Experimental_Workflow start Start plate_cells Plate TZM-bl cells in 96-well plate start->plate_cells prepare_compounds Prepare serial dilutions of NBD compounds plate_cells->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds add_virus Add HIV-1 Env- pseudotyped virus add_compounds->add_virus incubate Incubate for 48-72 hours add_virus->incubate lyse_cells Lyse cells incubate->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate measure_luminescence Measure luminescence add_substrate->measure_luminescence analyze_data Analyze data and calculate IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for TZM-bl based antiviral assay.

Conclusion

This compound demonstrates potent anti-HIV-1 activity with a favorable in vitro selectivity index compared to earlier compounds in the NBD series like NBD-556. Its low nanomolar to sub-micromolar IC50 against a broad range of HIV-1 isolates highlights its potential as a lead candidate for further preclinical and clinical development. The well-defined mechanism of action, targeting the initial and critical step of viral entry, offers a distinct advantage. Continued research and optimization of the NBD scaffold, guided by the comparative data presented, will be crucial in the development of novel and effective HIV-1 entry inhibitors.

References

NBD-14270: A Comparative Analysis of its HIV-1 Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the HIV-1 resistance profile of the entry inhibitor NBD-14270 with other alternative gp120-targeting agents. The information presented is supported by experimental data from publicly available research to facilitate an objective evaluation for drug development and research purposes.

Executive Summary

This compound is a potent small-molecule HIV-1 entry inhibitor that targets the viral envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor. Understanding its resistance profile is critical for evaluating its potential as a durable antiretroviral therapeutic. This guide summarizes the known resistance profile of NBD-series compounds and compares it to other gp120-directed inhibitors, namely BMS-378806, fostemsavir, and ibalizumab.

Comparative Resistance Profiles of HIV-1 gp120 Inhibitors

The development of resistance is a key challenge for all antiretroviral agents. For gp120-targeted entry inhibitors, resistance typically arises from mutations within the gp120 protein that reduce the binding affinity of the inhibitor without compromising the virus's ability to engage with the CD4 receptor. The table below summarizes key resistance mutations and associated fold changes in IC50 for NBD-series compounds and other selected gp120 inhibitors.

Drug ClassCompoundPrimary Resistance Mutations in gp120Fold Change in IC50 of Resistant Mutants
NBD Series NBD-09027/NBD-11008 (Analogs of this compound)V255M, T375N/I, M426I[1]Data on specific fold change for this compound is not available. However, for the analog NBD-11008, resistance was selected at a concentration of 30 µM.[2]
Attachment Inhibitor BMS-378806M426L, M475I, M434I[3]>60-fold increase with M434I emergence.[3]
Attachment Inhibitor (Prodrug) Fostemsavir (active form is Temsavir)S375N, M426L, M434I[4]>3-fold increase in temsavir IC50.[4]
Post-attachment Inhibitor (Monoclonal Antibody) IbalizumabLoss of N-linked glycosylation sites in the V5 loop of gp120[5]Reduced susceptibility observed in vitro.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of HIV-1 resistance profiles.

In Vitro Selection of Resistant HIV-1 Variants

This protocol outlines a general method for selecting drug-resistant HIV-1 by long-term culture in the presence of escalating concentrations of an inhibitor.

1. Cells and Virus:

  • Cell Line: Jurkat cells, a human T-lymphocyte cell line, are susceptible to HIV-1 infection.[2]

  • Virus Strain: A laboratory-adapted strain such as HIV-1 NL4-3 is commonly used.[2]

2. Culture Conditions:

  • Infect Jurkat cells with the wild-type HIV-1 strain.

  • Culture the infected cells in the presence of an initial, sub-inhibitory concentration of the NBD compound (e.g., NBD-11008 at 30 µM).[2]

  • Establish multiple parallel cultures to ensure the selection of independent resistance pathways.

3. Monitoring and Dose Escalation:

  • Monitor viral replication weekly by measuring the p24 antigen concentration in the culture supernatant using a sandwich ELISA.[2]

  • When viral replication is consistently detected (i.e., rising p24 levels), gradually increase the concentration of the inhibitor in the culture medium.

4. Isolation and Characterization of Resistant Virus:

  • Once the virus can replicate efficiently at the highest achievable inhibitor concentration, isolate the viral RNA from the culture supernatant.

  • Perform reverse transcription-PCR (RT-PCR) to amplify the env gene, which encodes gp120.

  • Sequence the amplified env gene to identify mutations associated with resistance.

Phenotypic Susceptibility Assay

This assay determines the concentration of a drug required to inhibit 50% of viral replication (IC50) for both wild-type and resistant virus strains.

1. Reagents and Cells:

  • Resistant and Wild-Type Viral Stocks: Prepare stocks of known titer.

  • Reporter Cell Line: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are commonly used.

  • Inhibitor: Prepare a stock solution of the NBD compound of known concentration.

2. Assay Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare a serial dilution of the NBD compound in culture medium.

  • Add the drug dilutions to the cells.

  • Infect the cells with a standardized amount of either the resistant or wild-type virus. Include control wells with no drug and no virus.

  • Incubate the plate for 48 hours at 37°C.

3. Data Analysis:

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the IC50 value, which is the concentration of the drug that reduces luciferase activity by 50% compared to the no-drug control.

  • The fold change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.

HIV-1 Entry and Inhibition Pathway

The following diagram illustrates the mechanism of HIV-1 entry into a host cell and the point of intervention for gp120-targeted inhibitors like this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_process Mechanism of Entry and Inhibition HIV HIV-1 gp120 gp120 HIV->gp120 gp41 gp41 gp120_CD4_binding 1. gp120 binds to CD4 gp120->gp120_CD4_binding CD4 CD4 Receptor CCR5_CXCR4 CCR5/CXCR4 Co-receptor conformational_change 2. Conformational change in gp120 gp120_CD4_binding->conformational_change coreceptor_binding 3. gp120 binds to co-receptor conformational_change->coreceptor_binding fusion 4. Membrane Fusion coreceptor_binding->fusion entry 5. Viral Entry fusion->entry NBD_14270 This compound NBD_14270->gp120_CD4_binding Blocks Interaction inhibition Inhibition

Caption: HIV-1 entry and the inhibitory action of this compound on gp120-CD4 binding.

Experimental Workflow for Resistance Selection

The workflow for identifying resistance mutations to a novel HIV-1 inhibitor involves a multi-step process from in vitro selection to genotypic and phenotypic characterization.

Resistance_Workflow start Start: Wild-Type HIV-1 Culture culture Infect susceptible cells (e.g., Jurkat) start->culture add_drug Add increasing concentrations of this compound culture->add_drug monitor Monitor viral replication (p24 ELISA) add_drug->monitor monitor->add_drug Dose escalation selection Selection of resistant virus population monitor->selection isolate Isolate viral RNA selection->isolate phenotype Phenotypic Analysis: Determine IC50 fold change selection->phenotype rt_pcr RT-PCR of env gene isolate->rt_pcr sequencing Sequence env gene rt_pcr->sequencing genotype Genotypic Analysis: Identify mutations sequencing->genotype end End: Characterized Resistant Virus genotype->end phenotype->end

Caption: Workflow for in vitro selection and characterization of HIV-1 resistance.

References

Navigating HIV-1 Entry: A Comparative Guide to NBD-14270 and Other Entry Inhibitors in the Context of Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiretroviral agents to combat the human immunodeficiency virus (HIV-1) has led to the development of a class of drugs known as entry inhibitors. These agents disrupt the initial steps of the viral lifecycle, preventing HIV-1 from entering host cells. A key concern in the development and clinical use of any new antiretroviral is the potential for cross-resistance with existing therapies. This guide provides a comparative analysis of NBD-14270, a promising gp120-targeted entry inhibitor, with other approved and investigational entry inhibitors, focusing on the available data and theoretical considerations regarding cross-resistance.

It is important to note that, to date, no direct experimental studies on the cross-resistance between this compound and other HIV-1 entry inhibitors have been published in the peer-reviewed scientific literature. Therefore, this guide summarizes the known mechanisms of action and resistance pathways for this compound's class of compounds and other key entry inhibitors to infer the likelihood of cross-resistance.

Mechanism of Action: A Diverse Attack on Viral Entry

HIV-1 entry is a multi-step process, offering several targets for therapeutic intervention. This compound and its analogues are small-molecule inhibitors that bind to the viral envelope glycoprotein gp120.[1][2][3] Specifically, they target a conserved pocket on gp120 that is critical for the interaction with the primary host cell receptor, CD4. By occupying this site, this compound prevents the initial attachment of the virus to the host cell, a crucial first step for infection.

Other entry inhibitors employ distinct mechanisms to thwart viral entry:

  • Enfuvirtide (T-20) is a fusion inhibitor that binds to the first heptad repeat (HR1) of the viral transmembrane glycoprotein gp41. This binding event prevents the conformational changes in gp41 that are necessary for the fusion of the viral and cellular membranes.

  • Maraviroc is a CCR5 co-receptor antagonist. It binds to the human CCR5 co-receptor on the host cell surface, altering its conformation and thereby preventing the interaction between gp120 and CCR5, which is essential for the entry of R5-tropic HIV-1 strains.[4][5]

  • Ibalizumab is a humanized monoclonal antibody that binds to the second extracellular domain of the human CD4 receptor. This binding sterically hinders the conformational changes required for the gp120-CD4 complex to interact with the co-receptors (CCR5 or CXCR4), thus acting as a post-attachment inhibitor.[6][7][8][9]

  • Fostemsavir is a prodrug of temsavir, which is an attachment inhibitor. Temsavir binds directly to the viral gp120, preventing the initial attachment of the virus to the CD4 receptor.

Comparative Overview of Entry Inhibitors

The following table summarizes the key characteristics of this compound and other major entry inhibitors.

InhibitorClassTargetMechanism of Action
This compound gp120 Attachment InhibitorHIV-1 gp120Binds to the CD4-binding site on gp120, preventing viral attachment to host cells.[1]
Enfuvirtide Fusion InhibitorHIV-1 gp41Binds to the HR1 region of gp41, inhibiting the fusion of viral and cellular membranes.
Maraviroc CCR5 AntagonistHuman CCR5 Co-receptorBinds to the CCR5 co-receptor, preventing its interaction with gp120.[4][5]
Ibalizumab Post-attachment InhibitorHuman CD4 ReceptorBinds to CD4 and sterically blocks the gp120-co-receptor interaction.[6][7][8][9]
Fostemsavir gp120 Attachment InhibitorHIV-1 gp120The active form, temsavir, binds to gp120 and prevents attachment to the CD4 receptor.

Cross-Resistance Profiles: What the Evidence Suggests

While direct comparative data for this compound is unavailable, the distinct mechanisms of action of these inhibitors allow for informed predictions about the likelihood of cross-resistance.

This compound and other gp120-Targeted Inhibitors:

The potential for cross-resistance is highest among inhibitors that target the same viral protein, particularly if their binding sites are in close proximity.

  • Fostemsavir: As both this compound and temsavir (the active form of fostemsavir) target gp120, there is a theoretical potential for cross-resistance. However, the specific binding sites and the mutations that confer resistance to fostemsavir would need to be compared with those that might arise from this compound pressure to determine the actual overlap. Resistance to small-molecule gp120 attachment inhibitors like BMS-806 has been associated with mutations in and around the Phe43 cavity of gp120.[10]

This compound and Inhibitors with Different Targets:

Cross-resistance is generally not expected between drugs that target different viral or host proteins.

  • Enfuvirtide: Enfuvirtide targets gp41. Resistance mutations to enfuvirtide are primarily located in the HR1 region of gp41.[10] It is highly unlikely that these mutations would confer resistance to this compound, which targets gp120.

  • Maraviroc: Maraviroc targets the host CCR5 co-receptor. Resistance to maraviroc can occur through a shift in co-receptor usage from CCR5 to CXCR4 or through mutations in gp120 that allow the virus to utilize the drug-bound form of CCR5.[10] While the latter involves changes in gp120, these are related to co-receptor interaction rather than the CD4 binding site targeted by this compound. Therefore, significant cross-resistance is not anticipated.

  • Ibalizumab: Ibalizumab targets the host CD4 receptor. Resistance is associated with the loss of potential N-linked glycosylation sites in the V5 loop of gp120, which is thought to reduce the steric hindrance imposed by the antibody.[11] This resistance mechanism is distinct from direct binding site mutations in the CD4 binding pocket, suggesting a low probability of cross-resistance with this compound.

The following table summarizes the known resistance mutations for the comparator entry inhibitors.

InhibitorKnown Resistance-Associated Mutations
Enfuvirtide Amino acid changes in the gp41 HR1 domain (residues 36-45).[10]
Maraviroc Shift in co-receptor tropism (to CXCR4-using virus); mutations in the V3 loop of gp120.[10]
Ibalizumab Loss of N-linked glycosylation sites in the V5 loop of gp120.[11]
Fostemsavir Substitutions in gp120.

Visualizing the HIV-1 Entry Pathway and Inhibitor Targets

The following diagram illustrates the sequential steps of HIV-1 entry and the points at which different classes of inhibitors exert their effects.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell cluster_inhibitors Entry Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 fusion fusion gp41->fusion 4. Membrane Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change NBD14270 This compound (gp120 Attachment Inhibitor) NBD14270->gp120 Blocks Fostemsavir Fostemsavir (gp120 Attachment Inhibitor) Fostemsavir->gp120 Blocks Ibalizumab Ibalizumab (Post-attachment Inhibitor) Ibalizumab->CD4 Blocks co-receptor interaction Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Blocks Enfuvirtide Enfuvirtide (Fusion Inhibitor) Enfuvirtide->gp41 Blocks Cross_Resistance_Workflow cluster_generation 1. Generation of Resistant Virus cluster_analysis 2. Analysis cluster_testing 3. Cross-Resistance Testing cluster_results 4. Results start Wild-type HIV-1 selection In vitro selection with escalating drug concentrations start->selection res_nbd This compound Resistant Virus selection->res_nbd This compound res_other Other Entry Inhibitor Resistant Viruses selection->res_other Other Inhibitors genotype Genotypic Analysis (env sequencing) res_nbd->genotype test_other Test other resistant viruses against this compound res_nbd->test_other res_other->genotype test_nbd Test this compound-resistant virus against other inhibitors res_other->test_nbd phenotype Phenotypic Susceptibility Assay (IC50 determination) genotype->phenotype phenotype->test_nbd phenotype->test_other cross_resistance Determine Cross-Resistance Profile test_nbd->cross_resistance test_other->cross_resistance

References

Validating NBD-14270's Dual-Target Mechanism: A Comparative Guide to Biochemical Assays for Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent groundbreaking research has unveiled a novel dual-targeting mechanism for the HIV-1 inhibitor NBD-14270. Initially characterized as a gp120 entry inhibitor, this compound has now been demonstrated to also inhibit the viral reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. This guide provides a comprehensive comparison of the biochemical assays used to validate this newly discovered RT inhibitory activity, placing this compound in context with established RT inhibitors and offering researchers the necessary tools to evaluate its potential.

Executive Summary

This compound, a compound originally developed as an HIV-1 entry antagonist targeting the gp120 envelope protein, has been shown to possess a secondary mechanism of action: the inhibition of HIV-1 reverse transcriptase. Studies have revealed that this compound and its analogues can bridge the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI) binding sites on the RT enzyme, leading to the suppression of its DNA polymerase activity. This guide details the biochemical assays essential for validating this RT inhibition, provides a comparative analysis of this compound against other known RT inhibitors, and includes detailed experimental protocols for researchers in the field of drug development.

Comparative Analysis of RT Inhibitors

The efficacy of this compound as a reverse transcriptase inhibitor can be quantitatively compared to other well-established drugs in the same class. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative RT inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.

Compound Inhibitor Class IC50 (RT Inhibition) Assay Type
This compound NNRTI-like (bridges dNTP/NNRTI sites)< 5 µM[1]Enzymatic Assay
Nevirapine Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)84 nM[2]Enzyme Assay
Zidovudine (AZT) Nucleoside Reverse Transcriptase Inhibitor (NRTI)Not directly comparable in enzyme assays without phosphorylationCell-based assays show potent inhibition
Tenofovir Nucleotide Reverse Transcriptase Inhibitor (NtRTI)Varies with assay conditionsEnzymatic Assay

Experimental Protocols

The validation of this compound's RT inhibitory activity relies on robust biochemical assays. The most common and reliable methods are non-radioactive, colorimetric assays that measure the DNA polymerase activity of the HIV-1 RT enzyme.

Protocol: Non-Radioactive Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a standard method for determining the in vitro inhibitory activity of a compound against HIV-1 RT.

1. Principle:

This assay measures the incorporation of biotin- and digoxigenin (DIG)-labeled deoxynucleoside triphosphates (dNTPs) into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer.[3] The newly synthesized biotinylated DNA is captured on a streptavidin-coated microplate. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction with a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The resulting color intensity is inversely proportional to the RT inhibitory activity of the tested compound.

2. Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Test compound (e.g., this compound) and control inhibitors (e.g., Nevirapine)

  • Reaction Buffer (containing Tris-HCl, KCl, MgCl2, DTT)

  • Poly(A) template and Oligo(dT) primer

  • Biotin- and DIG-labeled dUTP/dTTP mix

  • Streptavidin-coated 96-well microplates

  • Washing Buffer

  • Anti-DIG-POD antibody conjugate

  • Peroxidase substrate (e.g., ABTS or TMB)

  • Stop Solution

  • Microplate reader

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in the appropriate solvent (e.g., DMSO) and then further dilute in the reaction buffer.

  • Reaction Setup: In the wells of a reaction plate, add the reaction buffer, poly(A) template, oligo(dT) primer, and the biotin/DIG-labeled dNTP mix.

  • Inhibitor Addition: Add the diluted test compounds or controls to the respective wells. Include a no-inhibitor control.

  • Enzyme Reaction: Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Capture of Synthesized DNA: Transfer the reaction mixture to the streptavidin-coated 96-well microplate and incubate to allow the biotinylated DNA to bind to the wells.

  • Washing: Wash the wells multiple times with washing buffer to remove unbound reagents.

  • Antibody Incubation: Add the Anti-DIG-POD antibody solution to each well and incubate.

  • Washing: Repeat the washing step to remove the unbound antibody.

  • Substrate Reaction: Add the peroxidase substrate to each well and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).

  • Data Analysis: Calculate the percent inhibition for each compound concentration compared to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the mechanism of action of different RT inhibitors, the following diagrams are provided.

RT_Inhibition_Assay_Workflow Workflow of a Non-Radioactive RT Inhibition Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor prep_reaction_mix Prepare Reaction Mix (Template, Primer, Labeled dNTPs) prep_reaction_mix->add_inhibitor add_rt Add HIV-1 RT to Initiate add_inhibitor->add_rt incubate_reaction Incubate at 37°C add_rt->incubate_reaction capture_dna Capture Biotinylated DNA on Streptavidin Plate incubate_reaction->capture_dna add_antibody Add Anti-DIG-POD Antibody capture_dna->add_antibody add_substrate Add Colorimetric Substrate add_antibody->add_substrate read_absorbance Read Absorbance add_substrate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow of a Non-Radioactive RT Inhibition Assay.

RT_Inhibitor_Mechanisms Mechanisms of Different RT Inhibitor Classes cluster_nrti NRTI (e.g., Zidovudine) cluster_nnrti NNRTI (e.g., Nevirapine) cluster_nbd This compound nrti_activation Intracellular Phosphorylation nrti_incorporation Incorporation into Growing DNA Chain nrti_activation->nrti_incorporation nrti_termination Chain Termination nrti_incorporation->nrti_termination RT HIV-1 Reverse Transcriptase nrti_termination->RT blocks nnrti_binding Binds to Allosteric Site nnrti_conformational_change Induces Conformational Change in RT nnrti_binding->nnrti_conformational_change nnrti_inhibition Inhibits Catalytic Activity nnrti_conformational_change->nnrti_inhibition nnrti_inhibition->RT inhibits nbd_binding Bridges dNTP and NNRTI Binding Sites nbd_inhibition Inhibits Polymerase Activity nbd_binding->nbd_inhibition nbd_inhibition->RT inhibits

Caption: Mechanisms of Different RT Inhibitor Classes.

Conclusion

The discovery of this compound's dual inhibitory action against both HIV-1 entry and reverse transcription marks a significant advancement in the development of novel antiretroviral therapies. The biochemical assays detailed in this guide are crucial for the continued investigation and validation of this and other dual-target inhibitors. By providing a framework for comparison and standardized protocols, this guide aims to facilitate further research into these promising new therapeutic agents.

References

A Comparative Guide to Small Molecule gp120 Inhibitors: NBD-14270 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 envelope glycoprotein gp120 is a critical target for antiretroviral drug development due to its essential role in viral entry into host cells. Small molecule inhibitors that bind to gp120 and block its interaction with the CD4 receptor represent a promising class of therapeutics. This guide provides a detailed comparison of a novel gp120 inhibitor, NBD-14270, with other notable small molecule inhibitors targeting the same viral protein. The information presented herein is supported by experimental data to aid researchers in their evaluation of these compounds for further investigation and development.

Mechanism of Action: Blocking the First Step of Viral Entry

HIV-1 entry into a host cell is initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the surface of target immune cells, primarily T-helper cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor leads to further conformational changes in the viral envelope, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell cytoplasm. Small molecule gp120 inhibitors, including this compound, are designed to bind to a highly conserved region on gp120, often within or near the CD4 binding site, thereby preventing the initial attachment to the CD4 receptor and halting the entire entry process.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitor Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Fusion Membrane Fusion Coreceptor->Fusion 3. Fusion Inhibitor Small Molecule gp120 Inhibitor (e.g., this compound) Inhibitor->gp120 Inhibition Antiviral_Assay_Workflow A Prepare serial dilutions of the test compound in a 96-well plate. B Add a fixed amount of HIV-1 Env-pseudotyped virus to each well. A->B C Incubate the plate to allow the compound to bind to the virus. B->C D Add TZM-bl cells to each well. These cells express CD4, CXCR4, and CCR5, and contain a Tat-inducible luciferase reporter gene. C->D E Incubate for 48 hours to allow for viral entry and infection. D->E F Lyse the cells and measure luciferase activity, which is proportional to the level of viral infection. E->F G Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration. F->G

A Head-to-Head Comparison of HIV-1 Entry Inhibitors: NBD-14270 vs. BMS-378806

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-supported comparison of two prominent small-molecule HIV-1 entry inhibitors, NBD-14270 and BMS-378806. Both compounds target the viral envelope glycoprotein gp120, preventing the initial attachment to the host cell's CD4 receptor, a critical first step in the HIV-1 lifecycle. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their respective performance, mechanisms, and supporting experimental data.

Mechanism of Action: Blocking the First Step of Viral Entry

Both this compound and BMS-378806 function as HIV-1 attachment inhibitors. They bind directly to the gp120 protein on the surface of the virus. This binding event sterically hinders or induces conformational changes in gp120 that prevent its interaction with the CD4 receptor on target immune cells (e.g., T-helper cells). By blocking this initial binding, the subsequent steps of co-receptor engagement and membrane fusion are aborted, thus neutralizing the virus's ability to infect the host cell.[1][2][3][4]

BMS-378806 has been shown to bind to a pocket on gp120, and this interaction not only prevents CD4 binding but also stabilizes the gp120/gp41 complex in a "state-1" or pre-triggered conformation, inhibiting the conformational changes required for fusion.[5] Resistance to BMS-378806 has been mapped to mutations within the CD4 binding pocket of gp120, such as M426L and M475I, further confirming its binding site and mechanism.[1] this compound, a pyridine analogue, also binds to gp120 to exert its potent antiviral activity.[3]

Mechanism of HIV-1 Entry Inhibition cluster_0 HIV-1 Viral Entry cluster_1 Inhibitor Action HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 gp120 on surface CD4 CD4 Receptor gp120->CD4 1. Attachment Blocked Attachment Blocked gp120->Blocked Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion Coreceptor->Fusion 3. Fusion Infection Host Cell Infection Fusion->Infection Inhibitor This compound or BMS-378806 Inhibitor->gp120 Binds to gp120

Fig 1. Mechanism of action for gp120 attachment inhibitors.

Performance Data: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and BMS-378806 based on available experimental results.

Table 1: Antiviral Potency
CompoundAssay TypeTarget/Virus StrainsIC50 / EC50Citation(s)
This compound Single-cycle infectivity50 HIV-1 Env-pseudotyped viruses180 nM (IC50)[3]
Single-cycle infectivity (TZM-bl cells)HIV-1160 nM (IC50)[3]
BMS-378806 Cell culture assaysPanel of R5, X4, R5/X4 subtype B isolates40 nM (median EC50)[1][6]
Virus binding inhibitionVarious HIV-1 strains0.85 - 26.5 nM (EC50)[7][8]
gp120/CD4 ELISAHIV-1 JRFL envelope~100 nM (IC50)[1][7]
Reversible binding assaygp120 JRFL24.9 ± 0.8 nM (Ki)[4]
Table 2: Cytotoxicity and Selectivity
CompoundCell TypesCC50 (50% Cytotoxic Concentration)Selectivity Index (SI = CC50/IC50)Citation(s)
This compound TZM-bl cells>100 µM>625[3]
BMS-378806 14 tested cell types>225 µM>5625 (based on 40 nM EC50)[1][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols used to characterize these inhibitors.

HIV-1 Pseudovirus Infectivity Assay

This assay is used to determine the concentration at which an inhibitor can block 50% of viral entry (IC50).

Pseudovirus Infectivity Assay Workflow A 1. Prepare Pseudovirus (e.g., HIV-1 Env + Luciferase backbone) C 3. Pre-incubate Virus with serial dilutions of inhibitor A->C B 2. Seed Target Cells (e.g., TZM-bl) D 4. Add Virus-Inhibitor mix to Target Cells B->D C->D E 5. Incubate (e.g., 48 hours) D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Calculate IC50 G->H

Fig 2. General workflow for a pseudovirus infectivity assay.
  • Objective: To measure the dose-dependent inhibition of viral entry.

  • Methodology:

    • Virus Production: Env-defective HIV-1 backbone plasmids (containing a reporter gene like luciferase or GFP) are co-transfected into producer cells (e.g., HEK293T) with a plasmid expressing the desired HIV-1 envelope glycoprotein. The resulting pseudoviruses can infect cells in a single round but cannot replicate.[9]

    • Infection: Target cells expressing CD4 and appropriate co-receptors (e.g., TZM-bl cells) are seeded in 96-well plates.

    • Inhibition: Pseudoviruses are pre-incubated with serial dilutions of the inhibitor (this compound or BMS-378806) before being added to the target cells.

    • Readout: After a set incubation period (e.g., 48 hours), cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.

    • Analysis: The reduction in reporter signal at different inhibitor concentrations is used to calculate the IC50 value.[10]

gp120-CD4 Binding ELISA

This biochemical assay directly measures the ability of an inhibitor to block the interaction between gp120 and CD4.

  • Objective: To quantify the inhibition of the gp120-CD4 binding interaction.

  • Methodology:

    • Plate Coating: 96-well ELISA plates are coated with an antibody that captures gp120. Recombinant gp120 protein is then added and binds to the antibody.

    • Inhibition: A mixture of soluble CD4 (sCD4) and varying concentrations of the inhibitor is added to the wells.

    • Detection: The amount of sCD4 that successfully binds to the captured gp120 is detected using a primary antibody against CD4 (e.g., OKT4), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Readout: A chromogenic substrate for HRP is added, and the resulting colorimetric signal is read on a plate reader at 450 nm. A lower signal indicates greater inhibition of the gp120-CD4 interaction.[1]

Resistance Profiles

The development of resistance is a critical consideration for any antiretroviral agent.

  • BMS-378806: Resistance has been well-characterized. Specific mutations in the CD4 binding pocket of gp120, such as M426L and M475I, have been shown to significantly reduce the susceptibility of HIV-1 to the compound.[1] Other mutations like S375N and I424T have also been implicated in resistance.[11]

  • This compound: While specific resistance mutation data is less prevalent in the provided search results, it is expected that resistance would also map to the gp120 binding site, given its mechanism of action.

Summary and Conclusion

Both this compound and BMS-378806 are potent small-molecule inhibitors of HIV-1 entry that target the gp120-CD4 interaction.

  • Potency: Based on the available data, BMS-378806 appears to exhibit greater potency in cell-based assays, with a median EC50 of 40 nM against a panel of subtype B viruses, compared to the 160-180 nM IC50 values reported for this compound.[1][3][6]

  • Safety Profile: Both compounds demonstrate a favorable preclinical safety profile, with high CC50 values indicating low cytotoxicity and resulting in high selectivity indices.[3][6]

  • Mechanism: Both inhibitors share a common mechanism of blocking the initial attachment of HIV-1 to the host cell, a validated and crucial target for antiretroviral therapy.

References

Safety Operating Guide

Essential Safety and Handling Protocols for NBD-14270

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of NBD-14270, a potent HIV-1 entry antagonist. The information is intended for researchers, scientists, and drug development professionals. A comprehensive understanding and adherence to these protocols are essential for ensuring laboratory safety and procedural accuracy.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general best practices for handling novel, potent bioactive compounds in a laboratory setting. It is imperative that users conduct a thorough risk assessment based on the specific quantities and applications of this compound in their laboratory.

Personal Protective Equipment (PPE)

Due to the bioactive nature of this compound, a robust selection of personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.

Procedure Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloved recommended)- Laboratory Coat- Safety Glasses with Side Shields or Goggles- N95 Respirator or higherPrevents inhalation of fine particles and skin contact.
Solution Preparation and Handling - Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields or Goggles- Chemical Fume HoodMinimizes inhalation of solvent vapors and protects against splashes.
Cell Culture and In Vitro Assays - Nitrile Gloves- Laboratory Coat- Safety Glasses or GogglesStandard practice for sterile cell culture and handling of bioactive compounds.
Spill Cleanup - Nitrile Gloves (double-gloved)- Laboratory Coat (disposable recommended)- Safety Goggles and Face Shield- N95 Respirator or higherProvides enhanced protection during direct contact with a significant amount of the compound.

Operational and Disposal Plans

Safe and effective handling of this compound requires strict adherence to the following operational and disposal procedures. These steps are designed to minimize exposure and prevent environmental contamination.

Handling and Storage
  • Receiving and Unpacking: Upon receipt, inspect the container for any damage. Wear appropriate PPE (gloves and lab coat) when unpacking.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Preparation of Solutions: All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Liquid Waste (e.g., unused solutions) Collect in a sealed, labeled container compatible with the solvent used. Do not mix with other waste streams unless compatibility is confirmed.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh Solid this compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve collect_waste Collect Contaminated Waste weigh->collect_waste add_to_assay Add to Experimental Assay dissolve->add_to_assay dissolve->collect_waste incubate Incubate as per Protocol add_to_assay->incubate add_to_assay->collect_waste analyze Analyze Results incubate->analyze analyze->collect_waste dispose_hazardous Dispose as Hazardous Waste collect_waste->dispose_hazardous

Figure 1. A generalized experimental workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.